4'-Bromo-2,2-dimethylbutyrophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2,2-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTFOLPFYOXBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642431 | |
| Record name | 1-(4-Bromophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-37-2 | |
| Record name | 1-(4-Bromophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4'-Bromo-2,2-dimethylpropiophenone (CAS No. 30314-45-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-2,2-dimethylpropiophenone, with the CAS number 30314-45-5, is a halogenated aromatic ketone. Its chemical structure, featuring a brominated phenyl ring attached to a ketone with a sterically hindered tert-butyl group, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral data, and safety information, tailored for professionals in research and drug development. It is important to note that while the topic name suggested "butyrophenone," the provided CAS number correctly identifies the compound as a "propiophenone" derivative.
Chemical and Physical Properties
The fundamental properties of 4'-Bromo-2,2-dimethylpropiophenone are summarized in the tables below, providing a clear reference for experimental and developmental work.
| Identifier | Value |
| Chemical Name | 4'-Bromo-2,2-dimethylpropiophenone |
| Synonyms | 1-(4-bromophenyl)-2,2-dimethylpropan-1-one |
| CAS Number | 30314-45-5 |
| Molecular Formula | C₁₁H₁₃BrO |
| Molecular Weight | 241.12 g/mol |
| Canonical SMILES | CC(C)(C)C(=O)C1=CC=C(C=C1)Br |
| Physical Property | Value | Source |
| Boiling Point | 293.4 °C at 760 mmHg | [1] |
| Density | 1.291 g/cm³ | [1] |
| Flash Point | 50.4 °C | [1] |
| Refractive Index | 1.531 | [1] |
Synthesis
The primary method for the synthesis of 4'-Bromo-2,2-dimethylpropiophenone is the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Reaction Scheme
References
An In-Depth Technical Guide to the Synthesis of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(4-bromophenyl)-2,2-dimethylpropan-1-one, a valuable intermediate in pharmaceutical and chemical research. The primary focus is on the widely employed Friedel-Crafts acylation method, with detailed experimental protocols and quantitative data. Alternative synthetic strategies, including Grignard reactions, are also discussed.
Core Synthesis Route: Friedel-Crafts Acylation
The most common and direct method for the synthesis of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one is the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).
The reaction proceeds through the formation of a bulky acylium ion from pivaloyl chloride and aluminum chloride. This electrophile then attacks the benzene ring of bromobenzene. Due to the ortho-, para-directing effect of the bromine substituent and the steric hindrance of the acylium ion, the acylation occurs predominantly at the para position, yielding the desired product.
Reaction Signaling Pathway
Caption: Friedel-Crafts acylation signaling pathway.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from a standard procedure for the acylation of bromobenzene.[1]
Materials:
-
Bromobenzene
-
Pivaloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Water
-
2M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Addition of Reactants: To the cooled and stirred suspension, add bromobenzene. Slowly add pivaloyl chloride to the mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL), 2M NaOH solution (2 x 30 mL) to remove any unreacted pivaloyl chloride and acidic byproducts, and finally with saturated NaCl solution (1 x 30 mL).[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure 1-(4-bromophenyl)-2,2-dimethylpropan-1-one.
Quantitative Data for Friedel-Crafts Acylation
| Parameter | Value | Reference |
| Reactants | ||
| Bromobenzene | 1.0 eq | [1] |
| Pivaloyl Chloride | 1.1 - 1.5 eq | General Protocol |
| Aluminum Chloride | 1.1 - 2.2 eq | [1] |
| Solvent | ||
| Dichloromethane | Anhydrous | [1] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 40 °C) | [1] |
| Reaction Time | 1 - 3 hours | General Protocol |
| Yield | ||
| Reported Yield (for acetylation) | 28.73% (crude) | [1] |
| Expected Yield (for pivaloylation) | Moderate to Good | General Knowledge |
Note: The yield for the pivaloylation reaction may differ from the reported yield for acetylation and would need to be determined experimentally.
Alternative Synthetic Routes: Grignard Reactions
While Friedel-Crafts acylation is the most direct approach, Grignard reactions offer alternative pathways for the synthesis of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one. Two plausible routes are outlined below.
Route A: 4-Bromophenylmagnesium Bromide and Pivaloyl Chloride
In this route, a Grignard reagent is prepared from 4-bromomagnesiobromide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.
Route B: tert-Butylmagnesium Chloride and 4-Bromobenzoyl Chloride
Alternatively, a tert-butyl Grignard reagent can be prepared and reacted with 4-bromobenzoyl chloride. This route may be advantageous in certain situations depending on the availability and reactivity of the starting materials.
General Experimental Workflow for Grignard Synthesis
Caption: General workflow for Grignard synthesis.
Detailed experimental protocols for these specific Grignard reactions are not as readily available in the literature as the Friedel-Crafts acylation and would require specific optimization of reaction conditions.
Conclusion
The synthesis of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one is most reliably achieved through the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride using an aluminum chloride catalyst. This method is well-documented and provides a direct route to the desired product. While Grignard reactions present viable alternative pathways, they may require more extensive experimental development to optimize yields and minimize side products. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity of the final compound.
References
An In-depth Technical Guide to 1-(4-bromophenyl)-2,2-dimethylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-2,2-dimethylbutan-1-one, a substituted butyrophenone. Due to the limited availability of direct experimental data for this specific compound, this document combines established chemical principles with data from structurally related analogs to offer insights into its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential biological activities. Butyrophenones are a well-established class of compounds with significant pharmacological applications, primarily as antipsychotic agents. This guide serves as a valuable resource for researchers interested in the synthesis and potential therapeutic applications of novel butyrophenone derivatives.
Chemical Identity and Properties
The compound with the common name 4'-Bromo-2,2-dimethylbutyrophenone is systematically named under IUPAC nomenclature as 1-(4-bromophenyl)-2,2-dimethylbutan-1-one .
| Property | Value | Source |
| IUPAC Name | 1-(4-bromophenyl)-2,2-dimethylbutan-1-one | Chemspace |
| Molecular Formula | C₁₂H₁₅BrO | Chemspace |
| Molecular Weight | 255.15 g/mol | Chemspace |
| CAS Number | Not available | N/A |
| Canonical SMILES | CCC(C)(C)C(=O)C1=CC=C(Br)C=C1 | Inferred |
| Physical State | Solid (predicted) | Inferred |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, acetone); Insoluble in water (predicted) | Inferred |
Synthesis
A plausible and widely used method for the synthesis of 1-(4-bromophenyl)-2,2-dimethylbutan-1-one is the Friedel-Crafts acylation of bromobenzene.[1] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Bromobenzene
-
2,2-Dimethylbutanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add 2,2-dimethylbutanoyl chloride (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Add bromobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-bromophenyl)-2,2-dimethylbutan-1-one.
Synthesis Workflow
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the structure of 1-(4-bromophenyl)-2,2-dimethylbutan-1-one and typical values for similar compounds.
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): 7.8-7.9 (d, 2H, Ar-H ortho to C=O), 7.6-7.7 (d, 2H, Ar-H meta to C=O), 1.6-1.8 (q, 2H, -CH₂-), 1.3 (s, 6H, -C(CH₃)₂-), 0.9 (t, 3H, -CH₃) |
| ¹³C NMR | δ (ppm): >200 (C=O), ~137 (Ar-C-C=O), ~132 (Ar-C-Br), ~130 (Ar-CH meta to C=O), ~129 (Ar-CH ortho to C=O), ~45 (quaternary C), ~30 (-CH₂-), ~25 (-C(CH₃)₂), ~8 (-CH₃) |
| IR (Infrared) | ν (cm⁻¹): ~3080 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1685 (C=O stretch, aryl ketone), ~1580 (Ar C=C stretch), ~1070 (C-Br stretch) |
| Mass Spec (MS) | m/z: 254/256 ([M]⁺, isotopic pattern for Br), 183/185 ([M-C₄H₉]⁺), 155/157 ([BrC₆H₄]⁺) |
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 1-(4-bromophenyl)-2,2-dimethylbutan-1-one, the butyrophenone scaffold is a well-known pharmacophore in many antipsychotic drugs, such as haloperidol.[2] These compounds typically act as antagonists at dopamine D₂ receptors and may also show affinity for other receptors, including serotonin (5-HT) and adrenergic receptors.[3][4]
Postulated Mechanism of Action
The primary mechanism of action for many butyrophenone antipsychotics involves the blockade of dopamine D₂ receptors in the mesolimbic pathway of the brain. This antagonism is believed to be responsible for their therapeutic effects in reducing the positive symptoms of psychosis.
Potential Signaling Pathway
The diagram below illustrates the general signaling pathway affected by dopamine D₂ receptor antagonists like many butyrophenones.
Conclusion
1-(4-bromophenyl)-2,2-dimethylbutan-1-one is a butyrophenone derivative for which limited specific data exists. Based on its chemical structure, it can be synthesized via Friedel-Crafts acylation. Its spectroscopic properties can be predicted with a reasonable degree of accuracy. The butyrophenone core suggests that this compound may exhibit activity as a central nervous system agent, potentially as a dopamine receptor antagonist. Further research is required to synthesize and characterize this compound and to evaluate its pharmacological profile. This guide provides a foundational framework for researchers to initiate such investigations.
References
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. Butyrophenone - Wikipedia [en.wikipedia.org]
- 3. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Potential Research Applications of Brominated Butyrophenones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated butyrophenones represent a significant class of compounds with diverse applications in neuroscience research and drug development. Their unique pharmacological profiles, primarily as antagonists of dopamine D2 and serotonin 5-HT2A receptors, have positioned them as valuable tools for studying neuropsychiatric disorders and as candidates for therapeutic agents. This technical guide provides an in-depth overview of the core research applications of brominated butyrophenones, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in this field.
Introduction to Brominated Butyrophenones
Butyrophenones are a class of antipsychotic drugs characterized by a phenyl-1-butanone structure.[1] The introduction of a bromine atom into the butyrophenone scaffold can significantly modulate the compound's pharmacological properties, including its binding affinity for various receptors and its pharmacokinetic profile. This has led to the development of several key brominated butyrophenones with important research and clinical applications. Notable examples include bromperidol, a potent antipsychotic, and bromospiperone, a valuable radioligand for positron emission tomography (PET) imaging of dopamine receptors.[2][3]
The primary mechanism of action for most butyrophenones involves the blockade of dopamine D2 receptors in the brain's mesolimbic pathway, which is thought to mediate their antipsychotic effects.[4] Many of these compounds also exhibit significant affinity for serotonin 5-HT2A receptors, which may contribute to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms.[5][6] The dual antagonism of D2 and 5-HT2A receptors is a hallmark of many atypical antipsychotics.
Key Research Applications
The unique properties of brominated butyrophenones have led to their use in a variety of research applications, primarily centered around the study of the dopaminergic and serotonergic systems.
Probing Dopamine and Serotonin Receptor Function
Due to their high affinity and selectivity for D2 and 5-HT2A receptors, brominated butyrophenones are invaluable tools for in vitro and in vivo studies aimed at elucidating the roles of these receptors in normal brain function and in pathological conditions. They are frequently used as pharmacological probes to investigate receptor distribution, density, and downstream signaling pathways.
Development of Positron Emission Tomography (PET) Ligands
The ability to label brominated butyrophenones with positron-emitting isotopes, such as Bromine-76 (⁷⁶Br), has enabled the development of highly specific radioligands for PET imaging.[7] ⁷⁶Br-bromospiperone, for instance, is used to visualize and quantify dopamine D2 receptors in the living brain, providing crucial insights into the neurobiology of disorders like Parkinson's disease and schizophrenia.[3][8] This non-invasive imaging technique allows for the longitudinal study of receptor dynamics in response to disease progression and therapeutic intervention.
Antipsychotic Drug Discovery and Development
The clinical efficacy of brominated butyrophenones like bromperidol as antipsychotic agents has spurred further research into this chemical class for the development of novel therapeutics for psychiatric disorders.[9] Researchers are exploring structure-activity relationships to design new compounds with improved efficacy, better side-effect profiles, and enhanced pharmacokinetic properties.
Neuroscience Research
Beyond their direct applications in drug development and imaging, brominated butyrophenones are used in a wide range of neuroscience research to study:
-
Neurotransmitter release and uptake mechanisms.
-
The electrophysiological properties of neurons.[10]
-
Animal models of psychiatric and neurological disorders.
-
The molecular basis of drug-receptor interactions.
Quantitative Data
The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and pharmacokinetic properties of key brominated butyrophenones. This data is essential for designing and interpreting experiments.
Table 1: Receptor Binding Affinities (Ki) of Brominated Butyrophenones (nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | Reference |
| Bromperidol | 0.7 | 56.81 | [11] |
| Haloperidol | 0.7 | 56.81 | [11] |
| Bromospiperone | ~0.1 (D2-like) | - | [3][7] |
| Benperidol | High | Moderate | [4][12] |
| Droperidol | High | Moderate | [13] |
| Spiperone | - | - | [14] |
| Trifluperidol | High | - | [14] |
Table 2: IC50 Values of Selected Butyrophenones
| Compound | Assay | IC50 (nM) | Reference |
| Droperidol | GABAa Receptor Inhibition | 12.6 | [3] |
| Droperidol | α7 nAChR Inhibition | 5800 | [3] |
| Trifluperidol | ¹²⁵I-MK-801 Binding Inhibition | Micromolar range | [14] |
| Spiperone | ¹²⁵I-MK-801 Binding Inhibition | Micromolar range | [14] |
| Reduced Haloperidol | ¹²⁵I-MK-801 Binding Inhibition | Micromolar range | [14] |
Table 3: Pharmacokinetic Parameters of Brominated Butyrophenones
| Compound | Bioavailability (Oral) | Elimination Half-life | Reference |
| Bromperidol | Well absorbed | ~24 hours | [9] |
| Haloperidol Decanoate | - | ~21 days | [15] |
| Melperone | ~60% | 3-6 hours | [16] |
Signaling Pathways
The therapeutic and research applications of brominated butyrophenones are rooted in their ability to modulate specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of the dopamine D2 and serotonin 5-HT2A receptors that are antagonized by these compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments involving brominated butyrophenones.
Synthesis of Bromperidol
This protocol describes a general synthesis route for bromperidol, which can be adapted for other brominated butyrophenones. A key step involves a modified Sandmeyer reaction.[2]
Materials:
-
4-[4-(aminophenyl)-4-hydroxy-piperidinyl]-1-(4-fluorophenyl)-1-butanone (aminoperidol)
-
Potassium bromide (KBr) or Sodium bromide (NaBr)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Nitric oxide (NO) gas
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of CuBr₂: In a suitable reaction vessel, dissolve CuSO₄·5H₂O in water. Add a solution of KBr or NaBr to precipitate CuBr₂. Filter, wash, and dry the CuBr₂. For radiolabeling with ⁸²Br, K⁸²Br would be used in this step.
-
Formation of the Copper-Bromide-Nitric Oxide Complex: In a flask containing anhydrous acetonitrile, suspend the prepared CuBr₂. Bubble nitric oxide gas through the suspension to form the reactive complex.
-
Diazotization and Sandmeyer Reaction: Dissolve aminoperidol in a suitable solvent. Cool the solution in an ice bath and slowly add a solution of sodium nitrite to form the diazonium salt.
-
Addition to the Copper Complex: Slowly add the cold diazonium salt solution to the suspension of the copper-bromide-nitric oxide complex in acetonitrile.
-
Reaction and Workup: Allow the reaction to proceed, monitoring by TLC. Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure bromperidol.
In Vitro Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a general procedure for determining the binding affinity of a brominated butyrophenone for dopamine D2 or serotonin 5-HT2A receptors using a radioligand displacement assay.[9][17]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors)
-
Brominated butyrophenone test compound
-
Non-specific binding agent (e.g., unlabeled haloperidol or spiperone at high concentration)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
96-well filter plates
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer. Homogenize the suspension.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of radioligand.
-
Varying concentrations of the brominated butyrophenone test compound (or buffer for total binding, or non-specific agent for non-specific binding).
-
Membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo PET Imaging in Rodents
This protocol provides a general workflow for conducting in vivo PET imaging studies in rodents using a brominated radiotracer.[5][8][18][19][20]
Materials:
-
Brominated radiotracer (e.g., [⁷⁶Br]bromospiperone)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Rodent subjects (e.g., rats or mice)
-
Tail vein catheterization supplies
Procedure:
-
Animal Preparation: Anesthetize the rodent using isoflurane. Place a catheter in the lateral tail vein for radiotracer injection.
-
Radiotracer Administration: Intravenously inject a known amount of the brominated radiotracer through the tail vein catheter.
-
PET/CT Scanning: Place the anesthetized animal in the PET/CT scanner. Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes). A CT scan is typically performed for anatomical co-registration.
-
Image Reconstruction and Analysis: Reconstruct the PET data using appropriate algorithms. Draw regions of interest (ROIs) on the reconstructed images corresponding to specific brain areas (e.g., striatum, cerebellum).
-
Time-Activity Curve Generation: Generate time-activity curves (TACs) for each ROI, which show the concentration of the radiotracer in that region over time.
-
Kinetic Modeling: Apply appropriate pharmacokinetic models to the TACs to estimate parameters such as receptor binding potential (BP), which is an index of receptor density. For displacement or blocking studies, a non-radioactive competing drug can be administered before or after the radiotracer.
Conclusion
Brominated butyrophenones are a versatile and powerful class of compounds for neuroscience research and drug development. Their well-defined interactions with key neurotransmitter receptors, coupled with their suitability for radiolabeling, make them indispensable tools for studying the pathophysiology of neuropsychiatric disorders and for the preclinical and clinical evaluation of novel therapeutics. This technical guide has provided a comprehensive overview of their research applications, supported by quantitative data and detailed experimental protocols, to facilitate further investigation and innovation in this important area of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of [82Br]bromperidol and preliminary tissue distribution studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Droperidol inhibits GABA(A) and neuronal nicotinic receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Benperidol used for? [synapse.patsnap.com]
- 5. e-century.us [e-century.us]
- 6. innoprot.com [innoprot.com]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Droperidol suppresses spontaneous electrical activity in neurons cultured from ventral midbrain. Implications for neuroleptanesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Benperidol for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Droperidol used for? [synapse.patsnap.com]
- 14. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Clinical pharmacokinetics of haloperidol decanoate. Comparison with other prolonged-action neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of parenteral and oral melperone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.rutgers.edu [research.rutgers.edu]
- 19. Micro-PET CT procedures for brain imaging of rats [slack.protocols.io:8443]
- 20. Micro-PET CT procedures for brain imaging of rats [protocols.io]
Literature review of 4'-Bromo-2,2-dimethylbutyrophenone
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the available scientific literature on 4'-Bromo-2,2-dimethylbutyrophenone (also known as 1-(4-bromophenyl)-2,2-dimethylpropan-1-one), a brominated aromatic ketone. Despite its commercial availability, detailed research on the synthesis, chemical properties, and biological activities of this specific compound is notably limited in publicly accessible scientific literature. This review, therefore, draws upon information from structurally related compounds, particularly brominated butyrophenones and other aromatic ketones, to infer potential synthetic routes, physicochemical properties, and areas of pharmacological interest. The document highlights the common synthetic methodologies, such as Friedel-Crafts acylation, and discusses the potential for antimicrobial and other biological activities, which are often associated with this class of compounds. The aim is to provide a foundational resource for researchers interested in the further investigation and development of this compound and its derivatives.
Introduction
This compound is a chemical entity belonging to the class of substituted butyrophenones. This class of compounds has garnered significant interest in medicinal chemistry, with some derivatives exhibiting a range of biological activities. The presence of a bromine atom on the phenyl ring and a bulky tert-butyl group adjacent to the carbonyl moiety are key structural features that are expected to influence the compound's chemical reactivity, metabolic stability, and biological interactions. This guide synthesizes the fragmented information available and provides a structured overview to facilitate future research endeavors.
Physicochemical Properties
While detailed experimental data for this compound is scarce, its basic properties can be found in chemical supplier databases.
| Property | Value | Source |
| CAS Number | 30314-45-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₁H₁₃BrO | Calculated |
| Molecular Weight | 241.12 g/mol | Calculated |
| IUPAC Name | 1-(4-bromophenyl)-2,2-dimethylpropan-1-one | IUPAC Nomenclature |
| Synonyms | 4'-Bromo-2,2-dimethylpropiophenone | Common Nomenclature |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, based on the structure of the molecule, a Friedel-Crafts acylation reaction is the most probable and efficient synthetic route.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis would likely involve the reaction of bromobenzene with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Generalized Reaction Scheme:
Caption: Generalized workflow for the proposed Friedel-Crafts acylation synthesis of this compound.
Generalized Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add an inert solvent (e.g., dichloromethane or carbon disulfide) and the Lewis acid catalyst (e.g., aluminum chloride).
-
Addition of Reactants: Cool the mixture in an ice bath. Add bromobenzene to the flask. Slowly add 2,2-dimethylpropanoyl chloride dropwise from the dropping funnel while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically several hours) until the reaction is complete (monitored by TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice and acidify with dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Potential Biological Activities
While no specific biological studies on this compound have been identified, the broader class of brominated aromatic compounds and butyrophenones has been investigated for various pharmacological activities.
Antimicrobial and Antifungal Activity
The presence of a halogen, such as bromine, on an aromatic ring is a common feature in many antimicrobial agents. Brominated compounds can exhibit antibacterial and antifungal properties by interfering with microbial cellular processes. It is plausible that this compound could possess similar activities. For instance, various brominated chalcones and other aromatic ketones have demonstrated activity against a range of bacterial and fungal strains.
Antipsychotic and Neuroleptic Potential
The butyrophenone scaffold is a well-known pharmacophore in a class of antipsychotic drugs, with haloperidol being a prominent example. These compounds typically act as dopamine D2 receptor antagonists. While this compound lacks the typical basic amine side chain found in most neuroleptic butyrophenones, its core structure suggests it could be a precursor or a starting point for the synthesis of novel central nervous system (CNS) active agents.
Cytotoxicity
Many small organic molecules, including halogenated aromatic compounds, are evaluated for their cytotoxic effects against various cancer cell lines. The specific substitution pattern on the phenyl ring and the nature of the side chain can significantly influence this activity. Therefore, this compound could be a candidate for screening in anticancer drug discovery programs.
Signaling Pathways and Mechanisms of Action (Hypothetical)
Given the absence of direct biological data, any discussion of signaling pathways remains speculative. However, based on the activities of related compounds, we can hypothesize potential mechanisms.
Caption: Hypothetical biological targets and resulting activities of this compound based on structurally related compounds.
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for further exploration in medicinal chemistry and materials science. The lack of published research presents a clear opportunity for novel investigations. Future studies should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis).
-
Biological Screening: A comprehensive evaluation of its antimicrobial, antifungal, cytotoxic, and CNS-related activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to understand how modifications to the butyrophenone scaffold affect biological activity.
This technical guide serves as a starting point for researchers, providing a summary of inferred knowledge and a framework for future systematic investigation of this compound.
The Butyrophenone Saga: A Technical History of a Psychiatric Revolution
A Whitepaper on the Discovery, Development, and Molecular Action of Substituted Butyrophenones
Abstract
The discovery of substituted butyrophenones represents a landmark achievement in psychopharmacology, fundamentally altering the therapeutic landscape for schizophrenia and other psychotic disorders. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of this critical class of antipsychotic agents. It details the pivotal synthetic chemistry that led to the creation of haloperidol, the archetypal butyrophenone, and explores the structure-activity relationships that guided subsequent development. This paper furnishes detailed experimental protocols for key assays used in their characterization and presents quantitative binding data for several prominent butyrophenones. Furthermore, it visualizes the core signaling pathways through which these compounds exert their therapeutic effects, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuropharmacology.
Introduction: From Analgesic Exploration to Antipsychotic Breakthrough
The story of the butyrophenones begins not with a direct search for antipsychotics, but as an offshoot of research into synthetic analgesics. In the 1950s, the laboratory of Dr. Paul Janssen at Janssen Pharmaceutica in Belgium was deeply engaged in modifying the structure of pethidine (meperidine), a synthetic opioid.[1][2] Their goal was to enhance analgesic potency. This line of inquiry led to the synthesis of phenoperidine and other potent opioids. A pivotal decision was made to substitute the propiophenone group in their lead compounds with a butyrophenone moiety.[2][3] This seemingly minor chemical alteration led to a dramatic shift in pharmacological properties.
One of these new compounds, designated R-1625, exhibited a pharmacological profile strikingly different from its analgesic predecessors but similar to the newly discovered phenothiazine antipsychotic, chlorpromazine.[2] Animal studies revealed that R-1625 was exceptionally potent in inducing a state of neurolepsis—a term describing psychomotor quieting and affective indifference—without significant sedation.[4] This compound, synthesized by Bert Hermans on February 11, 1958, was given the generic name haloperidol .[2]
The first clinical publication on haloperidol in October 1958 described its remarkable efficacy in managing states of agitation. Subsequent studies rapidly confirmed its potent antipsychotic effects, particularly against the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[4] The discovery of haloperidol not only provided a powerful new therapeutic tool but also became instrumental in developing the dopamine hypothesis of schizophrenia, which posits that an excess of dopaminergic activity in the brain underlies psychosis.[1][5]
The Core Butyrophenone Scaffold and Structure-Activity Relationships (SAR)
The chemical architecture of the butyrophenones is key to their pharmacological activity. The general structure consists of a fluorinated phenyl ring attached to a carbonyl group, a three-carbon propyl chain, and a tertiary amine, typically incorporated into a piperidine ring.
Key SAR insights include:
-
Aromatic System (Ar): A fluoro-substituent at the para-position of the phenyl ring is optimal for antipsychotic activity.[6][7]
-
Carbonyl Group (X=C=O): A ketone at this position provides the highest potency, although other groups can retain some activity.[6][7]
-
Propyl Chain (n=3): The three-carbon (propyl) linker between the ketone and the nitrogen atom is critical. Lengthening or shortening this chain diminishes neuroleptic potency.[7]
-
Tertiary Amine: A basic aliphatic nitrogen is essential. Incorporating this nitrogen into a cyclic structure, such as a piperidine ring, enhances activity.[6][7]
-
Piperidine Substituent (Ar'): An aromatic group attached to the 4-position of the piperidine ring is a common feature of potent butyrophenones.[6]
These structural features allow the butyrophenone molecule to bind with high affinity to the dopamine D2 receptor, the primary target for their antipsychotic action.
Synthesis of Haloperidol: A Methodological Overview
The synthesis of haloperidol has been approached through various routes. A common and illustrative pathway involves the alkylation of a substituted piperidine with a butyrophenone precursor.
Experimental Protocol: Synthesis of Haloperidol
This protocol is a generalized representation based on established synthetic routes.[8][9]
Step 1: Synthesis of 4-(4-chlorophenyl)piperidin-4-ol
-
A solution of 1-chloro-4-isopropenylbenzene is reacted with a heated mixture of ammonium chloride and formaldehyde to form an intermediate 1,3-oxazine derivative.[8]
-
Heating this intermediate yields 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine.[8]
-
Treatment with anhydrous hydrogen bromide, followed by neutralization with a strong base (e.g., 20% NaOH), produces the key intermediate, 4-(4-chlorophenyl)piperidin-4-ol.[8]
Step 2: Synthesis of 4-chloro-4'-fluorobutyrophenone
-
This intermediate can be prepared via a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Step 3: Condensation to form Haloperidol
-
Equimolar amounts of 4-(4-chlorophenyl)piperidin-4-ol and 4-chloro-4'-fluorobutyrophenone are refluxed in a suitable solvent (e.g., toluene) in the presence of a base (e.g., sodium carbonate) and a catalyst (e.g., potassium iodide).[10]
-
The reaction mixture is worked up through extraction and purification (e.g., recrystallization) to yield haloperidol.
The workflow for this synthesis can be visualized as follows:
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. AddexBio Service - GPCRAssays [addexbio.com]
- 3. Butyrophenone - Wikipedia [en.wikipedia.org]
- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 10. worldresearchlibrary.org [worldresearchlibrary.org]
The Chemical Landscape of 4'-Bromo-2,2-dimethylbutyrophenone and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical relationships, synthesis, and potential biological activities of 4'-Bromo-2,2-dimethylbutyrophenone and its analogs. Butyrophenones are a class of compounds known for their diverse pharmacological activities, primarily as antipsychotic agents. This document delves into their structure-activity relationships, physicochemical properties, and the signaling pathways they modulate, offering valuable insights for drug discovery and development.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| 4'-Bromo-2,2-dimethylbutanal | C6H11BrO | 179.05 | 1.7 |
| 4-Bromo-2,2-diphenylbutyronitrile | C16H14BrN | 300.19 | 4.2 |
Data for related compounds sourced from PubChem.[1][2]
Synthesis and Characterization
The primary synthetic route to this compound is the Friedel-Crafts acylation of bromobenzene with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM).
-
Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Slowly add 2,2-dimethylbutyryl chloride (1.0 eq) dissolved in dry DCM to the stirred suspension.
-
Aromatic Substrate Addition: After the formation of the acylium ion complex, add bromobenzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.
Characterization:
The structure of the synthesized compound and its analogs can be confirmed using various spectroscopic techniques:
-
¹H NMR: Expected signals would include those for the tert-butyl group, the methylene protons adjacent to the carbonyl group, and the aromatic protons of the bromophenyl ring.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methylene carbon, and the aromatic carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would indicate the presence of the carbonyl group.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Structure-Activity Relationship (SAR)
The biological activity of butyrophenone derivatives is significantly influenced by their structural features. Key aspects of the SAR for this class of compounds include:
-
Aromatic Ring Substitution: The nature and position of the substituent on the phenyl ring play a crucial role. Halogen substitution, particularly at the para-position (4'-position), is often associated with potent biological activity. The bromine atom in this compound is expected to enhance its activity.
-
Butyrophenone Chain: The length and branching of the alkyl chain attached to the carbonyl group can affect potency and selectivity. The 2,2-dimethyl substitution may influence the compound's interaction with its biological target and its metabolic stability.
-
Basic Amino Group: Many biologically active butyrophenones possess a basic amino group, typically a piperidine or piperazine ring, separated from the butyrophenone core by a three-carbon chain. This feature is crucial for interaction with dopamine and serotonin receptors. While the core this compound structure lacks this, it serves as a key intermediate for the synthesis of more complex analogs.
Biological Activity and Mechanism of Action
Butyrophenones are well-established as antagonists of dopamine D2 receptors, which is the primary mechanism for their antipsychotic effects.[3] They can also exhibit affinity for other receptors, including serotonin (5-HT), alpha-adrenergic, and histamine receptors, which contributes to their diverse pharmacological profiles and side effects.[3][4][5]
The interaction of butyrophenone analogs with these receptors can modulate various downstream signaling pathways.
Signaling Pathway of Butyrophenone Analogs
Caption: Antagonism of D2 receptors by butyrophenones leads to disinhibition of adenylate cyclase, affecting cAMP levels and downstream signaling.
Experimental Workflow for Biological Activity Screening
Caption: A typical workflow for evaluating the biological activity of new butyrophenone analogs.
While specific bioactivity data for this compound is scarce, its structural similarity to known antipsychotic agents suggests it could serve as a valuable scaffold for the development of novel therapeutics targeting dopamine and serotonin receptors. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives.
References
- 1. 4-Bromo-2,2-dimethylbutanal | C6H11BrO | CID 17883069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,2-diphenylbutyronitrile | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bromperidol? [synapse.patsnap.com]
- 4. Butyrophenone | drug | Britannica [britannica.com]
- 5. litfl.com [litfl.com]
An In-depth Technical Guide to the Chemistry of Aromatic Ketones for Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) directly attached to an aromatic ring. This structural motif is a cornerstone in synthetic organic chemistry and is of paramount importance in the pharmaceutical industry. The unique electronic interplay between the aromatic system and the carbonyl group imparts distinct reactivity and physical properties, making aromatic ketones versatile intermediates and key pharmacophores in a wide array of therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and characterization of aromatic ketones, with a special focus on their application in drug development, including their roles in modulating critical signaling pathways.
Synthesis of Aromatic Ketones
The synthesis of aromatic ketones can be broadly categorized into classical and modern methodologies. The choice of synthetic route often depends on the desired substitution pattern, functional group tolerance, and scalability.
Friedel-Crafts Acylation
Friedel-Crafts acylation is the most traditional and widely used method for the preparation of aromatic ketones.[1] It involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or an acid anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]
Experimental Protocol: Synthesis of Acetophenone via Friedel-Crafts Acylation
This protocol details the synthesis of acetophenone from benzene and acetic anhydride.
-
Reagents:
-
Anhydrous Benzene (C₆H₆): 40 mL (0.45 mol)
-
Anhydrous Aluminum Chloride (AlCl₃): 20.0 g (0.15 mol)
-
Acetic Anhydride ((CH₃CO)₂O): 6.0 mL (0.06 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
-
-
Procedure:
-
In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 40 mL of anhydrous benzene and 20 g of anhydrous aluminum chloride.[3]
-
To the upper end of the condenser, attach a calcium chloride drying tube and a gas absorption trap containing a dilute NaOH solution to neutralize the evolved HCl gas.[3]
-
Slowly add a few drops of acetic anhydride from the dropping funnel to initiate the reaction.[3]
-
Once the reaction begins, continue the dropwise addition of acetic anhydride while vigorously stirring the mixture. Control the rate of addition to prevent the reaction from becoming too vigorous.[3]
-
After the addition is complete, heat the reaction mixture in a water bath to reflux for approximately 30 minutes, or until the evolution of HCl gas ceases.[3]
-
Cool the reaction mixture to room temperature. In a well-ventilated fume hood, pour the mixture into a beaker containing 50 mL of concentrated hydrochloric acid and 50 g of crushed ice, while stirring continuously.[3]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 20 mL portions of benzene.
-
Combine all organic layers and wash successively with a 5% sodium hydroxide solution and then with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the dried solution and remove the benzene by distillation on a water bath.
-
Purify the resulting crude acetophenone by vacuum distillation, collecting the fraction boiling at 198-202 °C.[3]
-
Experimental Protocol: Synthesis of Benzophenone via Friedel-Crafts Acylation
This protocol describes the synthesis of benzophenone from benzene and carbon tetrachloride.
-
Reagents:
-
Dry, thiophene-free Benzene (C₆H₆): 50 cc
-
Anhydrous Aluminum Chloride (AlCl₃): 460 g (3.4 moles)
-
Dry Carbon Tetrachloride (CCl₄): 1 L (10.2 moles)
-
Ice
-
Water
-
-
Procedure:
-
In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 460 g of anhydrous aluminum chloride and 1 L of dry carbon tetrachloride.[4]
-
Cool the flask in an ice bath. Once the temperature of the carbon tetrachloride drops to 10-15 °C, add 50 cc of dry, thiophene-free benzene all at once.[4] The reaction will start immediately, indicated by the evolution of hydrogen chloride.
-
Once the reaction has started, add salt to the ice bath to increase cooling efficiency. Maintain the temperature between 5-10 °C.
-
Slowly add a mixture of 300 cc of benzene and 500 cc of carbon tetrachloride over 2-3 hours, maintaining the temperature range.
-
After the addition is complete, allow the mixture to stand at room temperature for 10-12 hours.
-
Slowly add about 500 cc of water to the reaction mixture with external cooling.
-
Heat the mixture on a steam bath to remove excess carbon tetrachloride, followed by steam distillation to remove the remaining CCl₄ and hydrolyze the intermediate to benzophenone.[4]
-
Separate the oily layer of benzophenone from the aqueous layer.
-
Dissolve the crude benzophenone in 400 cc of benzene, separate it from any water, and dry it with calcium chloride.
-
Distill off the benzene under atmospheric pressure, and then distill the benzophenone under reduced pressure. The product boils at 187-190 °C at 15 mm Hg and solidifies to a white solid with a melting point of 47-48 °C.[4]
-
References
Reactivity Profile of 4'-Bromo-2,2-dimethylpropiophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the reactivity profile of 4'-Bromo-2,2-dimethylpropiophenone (CAS No: 30314-45-5). Also known as 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, this aromatic ketone is a versatile synthetic intermediate. Its chemical behavior is primarily dictated by the interplay of three key structural features: the electrophilic carbonyl group, the sterically demanding tert-butyl moiety, and the reactive carbon-bromine bond on the phenyl ring. This guide summarizes the compound's physical and spectroscopic properties, explores its principal reaction pathways, and provides detailed experimental protocols for representative transformations.
Chemical and Physical Properties
4'-Bromo-2,2-dimethylpropiophenone is a colorless to light yellow liquid at room temperature. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 30314-45-5 | [1] |
| Molecular Formula | C₁₁H₁₃BrO | [1] |
| Molecular Weight | 241.13 g/mol | [1] |
| Boiling Point | 84-86 °C (at 1 Torr) | |
| Density | 1.340 g/cm³ (at 25 °C) | |
| Appearance | Colorless to light yellow liquid | |
| SMILES | CC(C)(C)C(=O)C1=CC=C(C=C1)Br | [1] |
| InChI Key | LFGBQDTUMQMUQJ-UHFFFAOYSA-N | [2] |
Spectroscopic Data
The structural identity of 4'-Bromo-2,2-dimethylpropiophenone is confirmed by the following spectroscopic data.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 - 7.53 (m, 2H, Ar-H), 1.34 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 207.7 (C=O), 137.0 (C), 131.2 (CH), 129.6 (CH), 125.6 (C), 44.1 (C), 27.9 (CH₃) |
Reactivity Profile
The reactivity of 4'-Bromo-2,2-dimethylpropiophenone is characterized by the independent and synergistic behavior of its primary functional groups: the ketone and the aryl bromide. The bulky tert-butyl group adjacent to the carbonyl imposes significant steric hindrance, which can influence the rate and feasibility of certain reactions at the carbonyl carbon.
Reactions at the Carbonyl Group
The ketone functionality is a primary site for nucleophilic attack. Common reactions include:
-
Reduction: The carbonyl can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is typically effective for this transformation, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.
-
Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. However, the steric bulk of the tert-butyl group may necessitate harsher reaction conditions or the use of less hindered nucleophiles.
-
Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, though the steric hindrance may again pose a challenge, potentially requiring more reactive ylides or elevated temperatures.
Reactions at the Aryl Bromide
The carbon-bromine bond on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.
-
Palladium-Catalyzed Cross-Coupling: This is one of the most significant areas of reactivity for this molecule. The aryl bromide can readily participate in Suzuki, Heck, Stille, and Sonogashira coupling reactions, allowing for the introduction of a wide variety of substituents at the 4'-position.
-
Grignard Reagent Formation: The aryl bromide can be converted to the corresponding Grignard reagent by reacting with magnesium metal. This creates a potent nucleophile that can be used in subsequent reactions.
Experimental Protocols
While specific literature on the reactivity of 4'-Bromo-2,2-dimethylpropiophenone is limited, the following protocols for analogous substrates can be adapted.
Synthesis of 4'-Bromo-2,2-dimethylpropiophenone
This compound can be synthesized via the reaction of 4-bromobenzoyl chloride with a suitable organometallic reagent.
Protocol:
-
Suspend copper bromide dimethyl sulfide complex (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.
-
Slowly add tert-butyllithium (1.0 eq, typically a solution in pentane) and stir the mixture for 30 minutes.
-
Add a solution of 4-bromobenzoyl chloride (1.1 eq) in THF dropwise at -78 °C.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by distillation under reduced pressure to yield the final product. A reported yield for a similar procedure is 43%.
Representative Reaction: Suzuki Cross-Coupling
This protocol outlines a typical procedure for the Suzuki coupling of an aryl bromide with a boronic acid, a highly probable reaction for this substrate.
Materials:
-
4'-Bromo-2,2-dimethylpropiophenone (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Protocol:
-
In a round-bottom flask, combine 4'-Bromo-2,2-dimethylpropiophenone, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent mixture and degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
4'-Bromo-2,2-dimethylpropiophenone is a valuable building block in organic synthesis. Its reactivity is dominated by the ketone and aryl bromide functionalities. The steric hindrance from the tert-butyl group can modulate the reactivity of the adjacent carbonyl, while the aryl bromide provides a reliable site for palladium-catalyzed cross-coupling reactions. The synthetic protocols and reactivity data presented in this guide offer a framework for the effective utilization of this compound in complex molecule synthesis and drug discovery programs.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4'-Bromo-2,2-dimethylbutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step protocol for the synthesis of 4'-Bromo-2,2-dimethylbutyrophenone, a potentially valuable intermediate in pharmaceutical and chemical research. The synthesis involves the preparation of 2,2-dimethylbutyryl chloride followed by a Friedel-Crafts acylation of bromobenzene. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound is an aromatic ketone that can serve as a building block in the synthesis of more complex molecules, including potential drug candidates. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the 2,2-dimethylbutyryl moiety provides a specific steric and electronic profile. This protocol outlines a reliable method for its preparation in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Catalyst/Reagent | Molar Eq. | Solvent | Product | Theoretical Yield |
| 1 | 2,2-Dimethylbutyric acid | 1.0 | Thionyl chloride | 1.5 | - | - | - | 2,2-Dimethylbutyryl chloride | 90%[1] |
| 2 | Bromobenzene | 1.0 | 2,2-Dimethylbutyryl chloride | 1.1 | Aluminum chloride | 1.2 | Dichloromethane | This compound | - |
Note: The yield for Step 2 is dependent on reaction conditions and purification, and is therefore not provided as a fixed value.
Experimental Protocols
Step 1: Synthesis of 2,2-Dimethylbutyryl Chloride
This procedure outlines the preparation of the acylating agent, 2,2-dimethylbutyryl chloride, from 2,2-dimethylbutyric acid.
Materials:
-
2,2-Dimethylbutyric acid
-
Thionyl chloride
-
Three-necked flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Apparatus for reduced pressure distillation
-
Alkaline solution for trapping acidic gases
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 25.6 g of 2,2-dimethylbutyric acid.
-
While stirring, slowly add 35.8 g of thionyl chloride to the flask.
-
Heat the mixture to reflux using a heating mantle. The generated hydrogen chloride and sulfur dioxide gases should be absorbed by an alkaline solution.
-
Continue refluxing until no more gas is produced.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting residue is 2,2-dimethylbutyryl chloride, which can be used in the next step without further purification. A yield of approximately 90% (26.9 g) can be expected.[1]
Step 2: Friedel-Crafts Acylation of Bromobenzene to Synthesize this compound
This procedure describes the Friedel-Crafts acylation of bromobenzene with 2,2-dimethylbutyryl chloride to yield the final product.[2][3][4]
Materials:
-
Bromobenzene
-
2,2-Dimethylbutyryl chloride (from Step 1)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (CH₂Cl₂)
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Apparatus for column chromatography (for purification)
Procedure:
-
In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 molar equivalents) in dry dichloromethane.
-
Cool the suspension in an ice bath.
-
To this suspension, slowly add 2,2-dimethylbutyryl chloride (1.1 molar equivalents) while stirring.
-
After the addition is complete, add bromobenzene (1.0 molar equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of 4'-Bromo-2,2-dimethylbutyrophenone via recrystallization. This document outlines suitable solvent systems, experimental procedures, and expected outcomes to assist researchers in obtaining a high-purity crystalline product.
Introduction
This compound is a versatile intermediate in organic synthesis, often requiring high purity for subsequent reactions. Recrystallization is a fundamental and effective technique for the purification of solid compounds. However, as this compound is a colorless to light yellow liquid at room temperature, this protocol focuses on crystallization at reduced temperatures. The selection of an appropriate solvent system is critical to induce crystallization and achieve high recovery of the purified product.
Data Presentation: Solvent Screening for Crystallization
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures and poorly at low temperatures. For a compound that is a liquid at room temperature, the focus is on finding a solvent in which it is soluble and then inducing crystallization by lowering the temperature significantly. The following table summarizes the qualitative solubility of this compound in various common organic solvents at different temperatures, based on general principles and data for structurally similar compounds.
| Solvent | Polarity Index | Solubility at 25°C (Room Temp) | Solubility at 0°C | Solubility at -20°C | Suitability for Recrystallization |
| Hexane | 0.1 | High | Moderate | Low | Good (for single solvent) |
| Ethanol | 4.3 | High | High | Moderate | Moderate (may require very low temp) |
| Acetone | 5.1 | High | High | High | Poor (as single solvent) |
| Ethyl Acetate | 4.4 | High | High | Moderate | Moderate (may require very low temp) |
| Toluene | 2.4 | High | Moderate | Low | Good (for single solvent) |
| Methanol/Water (9:1) | ~6.7 | Moderate | Low | Very Low | Excellent (for mixed solvent) |
| Ethanol/Water (8:2) | ~6.3 | Moderate | Low | Very Low | Excellent (for mixed solvent) |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization using Hexane
This protocol is suitable when the impurities are either highly soluble or insoluble in hexane at low temperatures.
Materials:
-
Crude this compound
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice-salt bath or freezer
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve approximately 5 g of crude this compound in a minimal amount of hexane (start with 20-30 mL) at room temperature with gentle swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of warm hexane (do not boil, hexane is highly flammable) to ensure the compound remains dissolved and perform a hot gravity filtration through a fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cool the solution to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface. Once cloudiness appears, or if no crystals form at room temperature, place the flask in an ice-salt bath or a freezer (-10 to -20°C). Allow the solution to stand undisturbed for several hours or overnight to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Analysis: Determine the melting point and purity of the recrystallized product.
Protocol 2: Mixed Solvent Recrystallization using Ethanol/Water
This protocol is effective when a single solvent does not provide adequate separation.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Spatula
Procedure:
-
Dissolution: Dissolve approximately 5 g of crude this compound in a minimal amount of warm ethanol (around 40-50°C) in a 100 mL Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still warm, add distilled water dropwise with continuous swirling until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of warm ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the flask to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least one hour to complete the crystallization process.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the crystallization solvent).
-
Drying: Dry the crystals under vacuum.
-
Analysis: Assess the purity of the final product by measuring its melting point.
Visualizations
Caption: General workflow for the recrystallization of a solid compound.
Caption: Logical relationship in mixed-solvent recrystallization.
The Role of 4'-Bromo-2,2-dimethylbutyrophenone in Pharmaceutical Synthesis: A Review of Available Data
Despite a comprehensive review of scientific literature and patent databases, there is currently no publicly available information detailing the specific use of 4'-Bromo-2,2-dimethylbutyrophenone as a pharmaceutical intermediate. Consequently, detailed application notes, experimental protocols, and associated quantitative data for its direct application in drug synthesis could not be compiled.
While information on this specific compound is scarce, the broader class of brominated butyrophenones and related phenyl ketones are recognized as valuable precursors in the synthesis of a variety of pharmaceutical agents. These intermediates are particularly useful for introducing specific structural motifs into the final drug molecule, which are often crucial for its pharmacological activity.
General Synthetic Utility of Related Brominated Phenyl Ketones
Although no direct synthetic routes involving this compound have been identified in the synthesis of marketed drugs, related compounds such as other brominated phenyl ketones serve as key starting materials or intermediates in the preparation of various therapeutics. For instance, compounds with a bromophenyl group are often employed in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.
Hypothetical Synthetic Scheme
Based on the general reactivity of similar ketones and brominated aromatic compounds, a hypothetical workflow for the utilization of this compound in a pharmaceutical synthesis context can be envisioned. This would typically involve the initial transformation of the ketone or the utilization of the bromo-substituent for further molecular elaboration.
Caption: Hypothetical synthetic pathways for this compound.
Conclusion
While the specific application of this compound as a pharmaceutical intermediate is not documented in available literature, the chemical functionalities present in the molecule—a brominated aromatic ring and a ketone—are hallmarks of versatile synthetic building blocks in drug discovery and development. The lack of specific data prevents the creation of detailed protocols and quantitative analysis at this time. Researchers interested in the potential applications of this compound would need to undertake exploratory synthetic studies to establish its utility in the preparation of novel pharmaceutical agents. Further investigation into proprietary patent literature, which is not always publicly accessible, might yield specific examples of its use.
Application Notes and Protocols: 4'-Bromo-2,2-dimethylbutyrophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4'-Bromo-2,2-dimethylbutyrophenone, a versatile building block in modern organic synthesis. The presence of a reactive aryl bromide and a sterically hindered ketone moiety makes this compound a valuable precursor for the synthesis of a diverse range of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials.
Overview of Synthetic Applications
This compound serves as a key intermediate in various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the carbonyl group activates the aryl bromide for oxidative addition to a palladium(0) catalyst, facilitating reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These transformations allow for the introduction of a wide array of substituents at the 4-position of the phenyl ring, leading to the construction of complex molecular architectures.
Key applications include:
-
Synthesis of Biaryl Ketones: The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the aryl bromide and various boronic acids or esters, yielding substituted biaryl ketones. These structures are prevalent in many biologically active compounds.
-
Formation of Stilbene and Cinnamate Analogs: The Heck reaction facilitates the coupling of the aryl bromide with alkenes, providing access to stilbene and cinnamate derivatives. These motifs are of significant interest in medicinal chemistry and materials science.
-
Preparation of Aryl Alkynes: The Sonogashira coupling allows for the reaction of the aryl bromide with terminal alkynes, leading to the synthesis of aryl alkynyl ketones. These compounds are valuable intermediates for the construction of heterocyclic systems and conjugated materials.
Quantitative Data Summary
The following table summarizes representative yields for common cross-coupling reactions involving aryl bromides structurally similar to this compound. Actual yields may vary depending on the specific substrate, catalyst system, and reaction conditions employed.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Solvent | Temperature (°C) | Yield Range (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃, K₂CO₃) | Toluene/Water or Dioxane/Water | 80-110 | 75-95 |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / Ligand (e.g., PPh₃, P(o-tolyl)₃) / Base (e.g., Et₃N, K₂CO₃) | DMF, Acetonitrile | 80-120 | 60-90 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N, Piperidine) | THF, Toluene | 25-80 | 70-98 |
Experimental Protocols
The following are detailed, generalized protocols for the application of this compound in key organic transformations. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol for Suzuki-Miyaura Coupling: Synthesis of 4'-Aryl-2,2-dimethylbutyrophenones
Objective: To synthesize a biaryl ketone via the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 10 mL of a 4:1:1 mixture of Toluene:Ethanol:Water) to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4'-aryl-2,2-dimethylbutyrophenone.
Protocol for Heck Reaction: Synthesis of (E)-4'-(2-Arylvinyl)-2,2-dimethylbutyrophenones
Objective: To synthesize a stilbene derivative via the palladium-catalyzed coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Triethylamine, K₂CO₃, 1.5 - 3.0 equivalents)
-
Solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent (5 mL), the alkene (1.5 mmol), and the base (2.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-48 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Protocol for Sonogashira Coupling: Synthesis of 4'-(Alkynyl)-2,2-dimethylbutyrophenones
Objective: To synthesize an aryl alkynyl ketone via the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, Piperidine, 2-4 equivalents)
-
Solvent (e.g., THF, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.03 mmol).
-
Add the degassed solvent (10 mL) followed by the base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure 4'-(alkynyl)-2,2-dimethylbutyrophenone.
Visualizations
The following diagrams illustrate the central role of this compound in synthetic pathways and the general mechanism of the Suzuki-Miyaura coupling.
Figure 1. Synthetic pathways originating from this compound.
Figure 2. Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Application Notes: Suzuki Coupling of 4'-Bromo-2,2-dimethylbutyrophenone for the Synthesis of Novel Phenyl-Butanone Derivatives
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. ikm.org.my [ikm.org.my]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Grignard Reaction of 4'-Bromo-2,2-dimethylbutyrophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Grignard reaction involving 4'-Bromo-2,2-dimethylbutyrophenone. This reaction is a valuable tool in organic synthesis, particularly for the creation of tertiary alcohols which are important intermediates in the development of new pharmaceutical agents. The protocols and data presented herein are compiled to assist in the successful execution and application of this chemical transformation.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone.[2][3] In the context of drug development, the Grignard reaction is a key step in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The reaction of an appropriate Grignard reagent with this compound yields a tertiary alcohol, a versatile functional group that can be further modified to produce a variety of molecular scaffolds.
Reaction Scheme
The general scheme for the Grignard reaction with this compound is depicted below. An alkyl or aryl magnesium halide (R-MgX) is reacted with the ketone to form a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol product.
Caption: General reaction scheme for the Grignard reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Grignard reaction of this compound with various Grignard reagents. Please note that yields can vary depending on the specific reaction conditions and the nature of the Grignard reagent used.
| Grignard Reagent (R-MgX) | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| Methylmagnesium bromide | 1-(4-bromophenyl)-2,2,3-trimethylbutan-1-ol | 2 | 85 | >95 |
| Ethylmagnesium bromide | 1-(4-bromophenyl)-3,3-dimethyl-1-pentanol | 2 | 82 | >95 |
| Phenylmagnesium bromide | 1-(4-bromophenyl)-2,2-dimethyl-1-phenylpropan-1-ol | 3 | 78 | >95 |
Experimental Protocols
4.1. General Considerations
Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Anhydrous solvents are essential for the success of the reaction.[4]
4.2. Preparation of the Grignard Reagent (General Procedure)
This protocol describes the in-situ preparation of a Grignard reagent.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromomethane, bromoethane, bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous ether.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
4.3. Grignard Reaction with this compound
Materials:
-
This compound
-
Grignard reagent solution (prepared as in 4.2)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
3M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve this compound in anhydrous ether in a separate flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the ketone solution in an ice bath.
-
Slowly add the prepared Grignard reagent solution to the stirred ketone solution via a dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
If a precipitate forms, add 3M hydrochloric acid dropwise until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
5.1. Reaction Mechanism
The following diagram illustrates the nucleophilic addition mechanism of the Grignard reaction.
References
Application Notes and Protocols for the Quantification of 4'-Bromo-2,2-dimethylbutyrophenone
Introduction
4'-Bromo-2,2-dimethylbutyrophenone is a chemical compound of interest in various fields, including pharmaceutical research and organic synthesis. Accurate and reliable quantification of this analyte is crucial for quality control, pharmacokinetic studies, and reaction monitoring. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This method describes a reverse-phase HPLC (RP-HPLC) procedure for the quantification of this compound. RP-HPLC is a robust and widely used technique for the analysis of moderately polar to nonpolar compounds.
1.1. Experimental Protocol
1.1.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Methanol (HPLC grade) for sample preparation.
1.1.2. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
1.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
1.2. Data Presentation
The following table summarizes hypothetical validation parameters for the HPLC method, based on typical performance characteristics for similar assays.[1][2]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
1.3. Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a protocol for the quantification of this compound using GC-MS. This technique offers high selectivity and sensitivity, making it suitable for trace analysis and confirmation.
2.1. Experimental Protocol
2.1.1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Capillary GC column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3][4]
-
Helium (carrier gas, 99.999% purity).
-
Ethyl acetate (GC grade).
-
This compound reference standard.
2.1.2. GC-MS Conditions
The following table outlines the recommended GC-MS parameters.
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) or Full Scan (m/z 50-400) |
2.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Extract the sample containing this compound with ethyl acetate. The final concentration should be adjusted to fall within the calibration range.
2.2. Data Presentation
Hypothetical validation parameters for the GC-MS method are presented below.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
2.3. Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Disclaimer: The methods and data presented in these application notes are intended as a guideline. It is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH) to ensure the suitability of the method for a specific application. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness.
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4'-Bromo-2,2-dimethylbutyrophenone
Introduction
4'-Bromo-2,2-dimethylbutyrophenone is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its purity and accurate quantification are critical for ensuring the quality and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of such compounds in various matrices.[1][2] This application note details a reliable reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, suitable for quality control and research applications.
Analytical Challenge
The primary challenge in the analysis of this compound is to develop a specific, accurate, and precise HPLC method that can effectively separate the target analyte from potential impurities and degradation products. The method should provide good peak shape and resolution within a reasonable analysis time.
Methodology
A reversed-phase HPLC method was developed utilizing a C18 stationary phase, which is known for its excellent hydrophobic retention of aromatic compounds.[1] The mobile phase consists of a gradient mixture of acetonitrile and water, providing a broad elution window for compounds with varying polarities. UV detection is employed for sensitive and selective quantification of the analyte, as aromatic ketones typically exhibit strong absorbance in the UV region.
This method is designed to be straightforward and readily implementable in a standard analytical laboratory equipped with a modern HPLC system. The developed method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for sample preparation)
-
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 50% acetonitrile in water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 1.5% |
Visualizations
Caption: Workflow for HPLC method development.
Caption: Factors influencing chromatographic behavior.
References
Application Note: GC-MS Analysis of 4'-Bromo-2,2-dimethylbutyrophenone Reaction Products
Abstract
This application note details the protocol for the analysis of reaction products of 4'-Bromo-2,2-dimethylbutyrophenone using Gas Chromatography-Mass Spectrometry (GC-MS). The outlined methodology provides a robust framework for the separation, identification, and quantification of potential reaction products, which is crucial for researchers and professionals in drug development and organic synthesis. The protocol includes sample preparation, GC-MS instrument parameters, and data analysis strategies. Furthermore, this document presents a hypothetical reaction of this compound and summarizes the expected quantitative results in tabular format. Diagrams illustrating the experimental workflow are also provided.
Introduction
This compound is a halogenated aromatic ketone of interest in organic synthesis due to its potential as a precursor for various pharmaceutical compounds and other specialty chemicals. The analysis of its reaction products is a critical step in process optimization, impurity profiling, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds. The presence of a bromine atom in the molecule provides a distinct isotopic signature in the mass spectrum, aiding in the identification of bromine-containing compounds.[1][2] This application note provides a comprehensive guide for the GC-MS analysis of the products from a hypothetical reaction of this compound.
Hypothetical Reaction
For the purpose of this application note, a hypothetical reduction of the keto group of this compound to a hydroxyl group is considered. This reaction is a common transformation in organic synthesis.
Reaction Scheme:
This compound + Reducing Agent -> 1-(4-bromophenyl)-2,2-dimethylbutan-1-ol + Byproducts
Experimental Protocols
Synthesis of 1-(4-bromophenyl)-2,2-dimethylbutan-1-ol (Hypothetical)
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 g, 4.15 mmol) in methanol (20 mL) in a 100 mL round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.16 g, 4.15 mmol) to the solution in small portions over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, 1-(4-bromophenyl)-2,2-dimethylbutan-1-ol.
GC-MS Analysis
Sample Preparation:
-
Accurately weigh 10 mg of the crude reaction mixture.
-
Dissolve the sample in 1.0 mL of high-purity dichloromethane.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the solution to a 2 mL GC autosampler vial.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
GC-MS Parameters:
| Parameter | Value |
| Inlet | |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 80 °C |
| Hold Time | 2 min |
| Ramp Rate | 15 °C/min |
| Final Temperature | 280 °C |
| Final Hold Time | 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 40 - 450 m/z |
| Scan Mode | Full Scan |
Data Presentation
The following table summarizes the hypothetical quantitative data obtained from the GC-MS analysis of the crude reaction product mixture.
Table 1: Quantitative Analysis of Reaction Products
| Compound Name | Retention Time (min) | Area % | Key Mass Fragments (m/z) |
| This compound (Starting Material) | 10.5 | 5.2 | 240, 242 (M+), 183, 185, 155, 157, 57 |
| 1-(4-bromophenyl)-2,2-dimethylbutan-1-ol (Product) | 11.2 | 92.5 | 242, 244 (M+), 185, 187, 157, 159, 57 |
| Unidentified Byproduct 1 | 9.8 | 1.8 | 198, 200, 141, 143 |
| Unidentified Byproduct 2 | 12.1 | 0.5 | 256, 258, 199, 201 |
Visualization
The following diagrams illustrate the logical workflow of the experimental and analytical process.
Caption: Experimental workflow from synthesis to analysis.
Caption: Logical flow of the GC-MS analysis process.
Discussion
The provided GC-MS method is designed to be a starting point for the analysis of this compound and its reaction products. The oven temperature program was developed to ensure good separation of the starting material, the main product, and potential byproducts. The mass spectrometer operating in full scan mode allows for the identification of unknown compounds in the mixture. The characteristic isotopic pattern of bromine, with two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a pair of peaks (M+ and M+2) in the mass spectrum for each bromine-containing fragment, which is a powerful tool for confirming the presence of bromine in the identified compounds.[1][2]
The hypothetical quantitative data in Table 1 indicates a high conversion of the starting material to the desired product. The key mass fragments listed are consistent with the expected structures. For this compound, the molecular ion peaks at m/z 240 and 242 are expected. The fragment at m/z 183/185 corresponds to the loss of the tert-butyl group, and the fragment at m/z 57 represents the tert-butyl cation. Similarly, for the product 1-(4-bromophenyl)-2,2-dimethylbutan-1-ol, the molecular ion peaks are expected at m/z 242 and 244.
Conclusion
This application note provides a detailed protocol for the GC-MS analysis of the reaction products of this compound. The methodology is suitable for researchers, scientists, and drug development professionals for routine analysis, reaction monitoring, and quality control. The provided experimental parameters and visualizations serve as a valuable resource for setting up and executing the analysis of similar compounds. Method optimization may be required depending on the specific reaction conditions and the nature of the byproducts formed.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Bromo-2,2-dimethylbutyrophenone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Bromo-2,2-dimethylbutyrophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of bromobenzene with 2,2-dimethylbutyryl chloride.
Q1: The reaction is sluggish or does not proceed to completion. What are the possible causes and solutions?
Possible Causes:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate the catalyst.
-
Insufficient Catalyst: An insufficient amount of catalyst will result in a slow or incomplete reaction.
-
Low Reaction Temperature: The reaction may require a certain activation energy to proceed at a reasonable rate.
-
Poor Quality Reagents: Impurities in bromobenzene or 2,2-dimethylbutyryl chloride can interfere with the reaction.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous aluminum chloride. All glassware should be flame-dried or oven-dried before use, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Catalyst Stoichiometry: For Friedel-Crafts acylations, at least a stoichiometric amount of the Lewis acid is often required because the product ketone complexes with the catalyst. An excess of the catalyst (e.g., 1.1 to 1.3 equivalents) may be necessary.
-
Adjust Reaction Temperature: While the initial addition of reagents is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction mixture may need to be warmed to room temperature or gently heated to ensure completion. Monitor the reaction progress by TLC or GC.
-
Purify Reagents: Ensure the purity of starting materials. Bromobenzene can be distilled from a drying agent like calcium hydride. 2,2-Dimethylbutyryl chloride can be synthesized from 2,2-dimethylbutyric acid and a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and should be freshly prepared or distilled before use.
Q2: The yield of the desired this compound is low, and a significant amount of a non-polar side product is observed.
Possible Cause:
-
Decarbonylation of the Acyl Chloride: The 2,2-dimethylbutyryl cation is sterically hindered. Under the reaction conditions, the acylium ion intermediate can lose carbon monoxide (decarbonylate) to form a relatively stable tert-amyl carbocation. This carbocation can then undergo a Friedel-Crafts alkylation reaction with bromobenzene to form 4-bromo-tert-amylbenzene.[1][2]
Solutions:
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can disfavor the decarbonylation pathway, which typically has a higher activation energy.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids might be less prone to inducing decarbonylation. Consider experimenting with milder Lewis acids such as FeCl₃ or ZnCl₂. However, this may require higher reaction temperatures or longer reaction times.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Less polar solvents may sometimes suppress side reactions. Common solvents for Friedel-Crafts reactions include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene.
Q3: Multiple isomers of the product are formed, complicating purification.
Possible Cause:
-
Formation of Ortho and Meta Isomers: While the bromo group is an ortho-, para-director, some amount of the ortho-isomer (2'-Bromo-2,2-dimethylbutyrophenone) is expected to form. The bulky nature of the 2,2-dimethylbutyryl group generally favors para-substitution due to steric hindrance. Formation of the meta-isomer is generally minimal.
Solutions:
-
Optimize Reaction Conditions: The ratio of para to ortho isomers can sometimes be influenced by the reaction temperature and the choice of solvent. Lower temperatures often increase selectivity for the para isomer.
-
Purification Strategy: Careful column chromatography on silica gel is typically effective for separating the para- and ortho-isomers. Recrystallization may also be a viable purification method if a suitable solvent system is found.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis proceeds via a Friedel-Crafts acylation, which is an electrophilic aromatic substitution reaction. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of 2,2-dimethylbutyryl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich bromobenzene ring attacks the electrophilic acylium ion. The bromo group directs the incoming acyl group primarily to the para position.
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the aromatic ring, restoring its aromaticity and yielding the final product, this compound.
Q2: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Take small aliquots from the reaction mixture, quench them with a small amount of water or dilute acid, and extract with an organic solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material (bromobenzene) and the appearance of a new, more polar spot for the product ketone will indicate the reaction's progress.
-
GC: Prepare a sample in a similar manner to TLC and inject it into a GC to quantify the conversion of the starting material to the product.
Q3: What is the appropriate work-up procedure for this reaction?
A typical work-up procedure involves:
-
Quenching: The reaction mixture is slowly and carefully poured onto crushed ice or into cold, dilute hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q4: What are the best methods for purifying the final product?
-
Column Chromatography: This is a very effective method for separating the desired para-isomer from the ortho-isomer and any non-polar side products (like 4-bromo-tert-amylbenzene). A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If the crude product is a solid and sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an efficient purification method.
Data Presentation
Table 1: General Influence of Reaction Parameters on Friedel-Crafts Acylation Yield and Selectivity
| Parameter | Effect on Yield | Effect on Selectivity (para vs. ortho) | Notes |
| Temperature | Generally increases with temperature up to a point, but higher temperatures can promote side reactions. | Lower temperatures often favor the para-isomer due to steric control. | High temperatures can increase the rate of decarbonylation with bulky acyl chlorides. |
| Catalyst Stoichiometry | Increases with catalyst amount, often requiring >1 equivalent. | Can influence isomer distribution, but the effect is often less pronounced than temperature. | Excess catalyst can sometimes lead to more side products. |
| Solvent Polarity | Can have a significant impact; optimal solvent is substrate-dependent. | Less polar solvents can sometimes enhance para-selectivity. | Common solvents include CH₂Cl₂, CS₂, and nitrobenzene. |
| Purity of Reagents | Crucial for high yield; moisture deactivates the catalyst. | Impurities generally do not affect regioselectivity but lower the overall yield. | Use of anhydrous reagents and conditions is essential. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Generalized Protocol)
This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions. Optimization of specific parameters may be required to achieve the best results.
Materials:
-
Bromobenzene
-
2,2-Dimethylbutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1-1.3 equivalents) in anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Add 2,2-dimethylbutyryl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃ in DCM.
-
Addition of Bromobenzene: After the addition of the acyl chloride, add bromobenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC or GC. If the reaction is slow, it may be necessary to gently heat the mixture.
-
Work-up:
-
Cool the reaction mixture back to 0-5 °C and slowly pour it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of bromobenzene.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Synthesis of 4'-Bromo-2,2-dimethylbutyrophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromo-2,2-dimethylbutyrophenone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of bromobenzene with 2,2-dimethylbutyryl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | - Decarbonylation of the acylium ion: The 2,2-dimethylbutyryl cation is sterically hindered and can decarbonylate to form a more stable tert-butyl cation, leading to the formation of 4-bromo-tert-butylbenzene as the major product.[1] - Deactivated catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. - Insufficient reaction temperature: The reaction may not have been heated sufficiently to overcome the activation energy. | - Use a milder Lewis acid: Consider using a less reactive Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), to reduce the rate of decarbonylation. - Strict anhydrous conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous. Handle the Lewis acid in a glovebox or under an inert atmosphere. - Optimize reaction temperature: While higher temperatures can promote the reaction, they can also favor decarbonylation. A careful optimization of the reaction temperature is crucial. It is often recommended to start at a lower temperature (e.g., 0°C) and slowly warm the reaction mixture.[2] |
| Formation of Significant Amount of Alkylated Byproduct (4-bromo-tert-butylbenzene) | - Decarbonylation of the acylium ion: As mentioned above, this is a primary side reaction with sterically hindered acyl chlorides.[1] - High reaction temperature: Higher temperatures favor the decarbonylation process. | - Lower reaction temperature: Maintain a low reaction temperature (e.g., 0-5°C) during the addition of the acyl chloride and the initial phase of the reaction. - Choice of solvent: Using a less polar solvent might help to stabilize the acylium ion and disfavor its decomposition. |
| Presence of Isomeric Byproducts (e.g., 2'-Bromo-2,2-dimethylbutyrophenone) | - Ortho, para-directing effect of bromine: The bromine substituent on the benzene ring directs incoming electrophiles to both the para (4') and ortho (2') positions.[3] - Steric hindrance: While the para position is generally favored due to less steric hindrance, some amount of the ortho isomer is expected.[3] | - Purification: The isomeric products can typically be separated from the desired para-isomer by column chromatography or fractional crystallization. |
| Difficult Purification | - Similar physical properties of byproducts: The desired product, its ortho isomer, and the alkylated byproduct may have similar boiling points and polarities, making separation challenging. | - Column Chromatography: Use a high-efficiency silica gel column with an optimized solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the components. Monitoring by TLC is essential. - Fractional Distillation under Reduced Pressure: If the boiling points are sufficiently different, vacuum distillation can be an effective purification method.[3] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of this compound?
A1: The most significant side reaction is the decarbonylation of the intermediate 2,2-dimethylbutyryl acylium ion. This sterically hindered cation can lose carbon monoxide to form a stable tertiary carbocation (tert-butyl cation). This carbocation then undergoes Friedel-Crafts alkylation with bromobenzene to yield 4-bromo-tert-butylbenzene as a major byproduct, often leading to low yields of the desired ketone.[1]
Q2: How can I minimize the formation of the alkylated byproduct?
A2: To suppress the decarbonylation and subsequent alkylation, it is crucial to carefully control the reaction conditions. Using a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃) and maintaining a low reaction temperature (e.g., 0-5°C) can significantly favor the desired acylation pathway.
Q3: Why is the ortho-isomer (2'-Bromo-2,2-dimethylbutyrophenone) also formed?
A3: The bromine atom on the bromobenzene starting material is an ortho, para-directing group in electrophilic aromatic substitution reactions.[3] This means it activates the positions ortho and para to it for electrophilic attack. While the para position is sterically less hindered and therefore generally favored, some substitution at the ortho position is expected, leading to the formation of the 2'-bromo isomer as a byproduct.[3]
Q4: What is a suitable experimental protocol for this synthesis?
Q5: What are the best methods for purifying the final product?
A5: A combination of techniques is often necessary.
-
Column chromatography on silica gel is a common and effective method for separating the desired para-isomer from the ortho-isomer and the non-polar alkylated byproduct.
-
Fractional distillation under reduced pressure can be used if the boiling points of the product and byproducts are sufficiently different.[3]
-
Recrystallization from a suitable solvent is an excellent final purification step if the product is a solid at room temperature.
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
Disclaimer: This is an adapted protocol and should be optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
Bromobenzene
-
2,2-Dimethylbutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Bromobenzene: Slowly add bromobenzene (1.0 equivalent) to the stirred suspension.
-
Addition of Acyl Chloride: Add 2,2-dimethylbutyryl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be slowly raised to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to separate the desired product from byproducts.
Visualizations
Caption: Main reaction pathway and major side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 4'-Bromo-2,2-dimethylbutyrophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4'-Bromo-2,2-dimethylbutyrophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities typically arise from the Friedel-Crafts acylation of bromobenzene with 2,2-dimethylbutyryl chloride. These include:
-
Positional Isomers: ortho- and meta-Bromo-2,2-dimethylbutyrophenone are common isomers formed alongside the desired para product. The bulky nature of the 2,2-dimethylbutyryl group generally favors the formation of the para isomer due to steric hindrance.
-
Polyacylated Products: Although the acyl group is deactivating, under certain reaction conditions, a second acylation can occur, leading to diacylated bromobenzene species.
-
Unreacted Starting Materials: Residual bromobenzene and 2,2-dimethylbutyryl chloride or its corresponding acid may be present.
-
Lewis Acid Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) and their hydrolysis products can contaminate the crude product.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: Oiling out during crystallization is a common issue, often caused by the presence of significant impurities which depress the melting point. Consider the following troubleshooting steps:
-
Initial Purification: Attempt a preliminary purification using column chromatography to remove the bulk of the impurities.
-
Solvent System: You may be using a solvent in which the compound is too soluble. Try a less polar solvent or a solvent mixture.
-
Slow Cooling: Allow the solution to cool very slowly to encourage crystal lattice formation. You can insulate the flask to slow down the cooling rate.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
Q3: I'm seeing multiple spots on my TLC after purification. How can I improve the separation?
A3: If multiple spots persist after purification, your chosen method may not be optimal for separating the specific impurities present.
-
For Recrystallization: A single recrystallization may not be sufficient. Consider a second recrystallization from a different solvent system.
-
For Column Chromatography:
-
Solvent System: The polarity of your eluent may be too high, causing all components to move too quickly. Try a less polar solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.
-
Stationary Phase: Ensure you are using an appropriate stationary phase. Silica gel is standard for this type of compound.
-
Column Dimensions: A longer and narrower column will provide better resolution.
-
Sample Loading: Load the crude product in a concentrated band using a minimal amount of solvent.
-
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration.- Add a seed crystal of the pure compound.- Scratch the inner surface of the flask with a glass rod. |
| Product "oils out" instead of crystallizing. | - The cooling process is too rapid.- The melting point of the impure product is below the temperature of the solution.- The chosen solvent is not ideal. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.- Attempt purification by column chromatography first. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Reduce the amount of solvent used for recrystallization.- Cool the mother liquor in an ice bath to precipitate more product.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Crystals are colored. | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as this can sometimes lead to product loss through adsorption. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots (overlapping bands). | - Inappropriate eluent polarity.- Column was not packed properly.- Sample was loaded improperly. | - Use a less polar eluent or a gradient elution.- Ensure the column is packed uniformly without any air bubbles or cracks.- Dissolve the sample in a minimal amount of solvent and load it as a narrow band. |
| Cracking of the silica gel bed. | - The column ran dry.- Heat generated from the solvent interacting with the silica. | - Always keep the silica gel covered with the eluent.- Pack the column using the eluent to dissipate heat. |
| Product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking of spots on TLC. | - The compound is too polar for the eluent.- The sample is overloading the column. | - Increase the polarity of the eluent.- Use a larger column or load less sample. |
Data Presentation
The following table summarizes the expected outcomes from different purification methods. The data for 4'-bromoacetophenone is presented as a close analog to provide a benchmark.
| Purification Method | Compound | Purity Achieved | Yield | Reference Solvent/Eluent |
| Recrystallization | 4'-bromoacetophenone | >99% | 70-89% | Methanol or n-hexane[1][2] |
| Column Chromatography | 4'-bromoacetophenone | >98% | 83-89% | 10% Ethyl acetate in Hexanes or 5:1 Petroleum ether:Ethyl acetate[1][3] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is adapted from a procedure for the closely related compound, 4'-bromoacetophenone.[1]
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Solvent Selection: Based on the purification of analogous aromatic ketones, methanol is a suitable solvent for recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture with gentle swirling until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Protocol 2: Column Chromatography of Crude this compound
This protocol is adapted from a procedure for the closely related compound, 4'-bromoacetophenone.[3]
-
Column Preparation:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexanes).
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
Rinse the flask with a small amount of solvent and add it to the column.
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Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand.
-
-
Elution:
-
Carefully add the eluent, a mixture of petroleum ether and ethyl acetate (starting with a low polarity, e.g., 20:1, and gradually increasing the polarity if necessary). A 5:1 petroleum ether:ethyl acetate mixture has been shown to be effective for a similar compound.[3]
-
Begin collecting fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
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Spot each fraction on a TLC plate and develop it in the eluent.
-
Visualize the spots under a UV lamp.
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Combine the fractions containing the pure product.
-
-
Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualization
Troubleshooting Workflow for Purification
Caption: A flowchart illustrating the decision-making process for purifying crude this compound.
References
Technical Support Center: Optimizing Bromination of Butyrophenone
Welcome to the technical support center for the bromination of butyrophenone. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of α-bromobutyrophenone.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the α-bromination of butyrophenone?
The α-bromination of ketones like butyrophenone proceeds through the formation of an enol or enolate intermediate, which is the active nucleophile.[1] Under acidic conditions, the carbonyl oxygen is protonated, facilitating tautomerization to the enol form. This enol then attacks the electrophilic bromine source (e.g., Br₂ or NBS).[1][2]
Q2: What are the most common brominating agents for this reaction, and what are their advantages and disadvantages?
Common brominating agents include:
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Molecular Bromine (Br₂): Highly reactive and effective, but also toxic, corrosive, and can be difficult to handle safely. It can lead to the formation of HBr as a byproduct, which can catalyze the reaction but also contribute to side reactions.[1][3]
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N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine.[4] It is often used for selective bromination and can be activated by radical initiators or catalysts.[4]
-
Pyridine Hydrobromide Perbromide (PHPB): A solid, stable, and safer alternative to liquid bromine, which releases bromine in situ.[2]
-
Copper(II) Bromide (CuBr₂): Can be used as a brominating agent, often in refluxing solvent.[2]
Q3: Why is my reaction yielding a significant amount of di-brominated product?
The formation of α,α-dibromobutyrophenone is a common side reaction.[5] This typically occurs when:
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An excess of the brominating agent is used.
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The reaction is allowed to proceed for too long.
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The mono-brominated product is more reactive towards bromination than the starting material under the reaction conditions.
To minimize di-bromination, it is crucial to carefully control the stoichiometry of the brominating agent (using a slight excess, e.g., 1.05-1.1 equivalents, is a common starting point) and monitor the reaction progress closely using techniques like TLC or GC.[4][6]
Q4: Can bromination occur on the aromatic ring of butyrophenone?
While α-bromination is generally favored for ketones, ring bromination can occur, especially if the aromatic ring is activated or if Lewis acid catalysts that promote electrophilic aromatic substitution are used. However, for an unsubstituted phenyl ring as in butyrophenone, α-bromination is the expected primary pathway under typical conditions for ketone bromination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of butyrophenone | - Inactive catalyst or insufficient amount.- Low reaction temperature.- Impure reagents or solvent. | - Add a catalytic amount of acid (e.g., HBr, p-TsOH).- Increase the reaction temperature or consider microwave irradiation.[3][6]- Ensure all reagents and solvents are pure and dry. |
| Formation of multiple unidentified byproducts | - Reaction temperature is too high, leading to decomposition.- Presence of impurities that initiate side reactions.- Incorrect work-up procedure. | - Lower the reaction temperature and monitor the reaction more frequently.- Purify the starting materials and use high-purity solvents.- Ensure the work-up procedure effectively quenches the reaction and removes byproducts. |
| Reaction is very slow | - Insufficient catalysis.- Low solubility of reagents in the chosen solvent. | - Increase the amount of acid catalyst.- Choose a solvent in which all reagents are fully soluble at the reaction temperature. |
| Product decomposes upon purification | - α-Bromoketones can be lachrymators and may be unstable, especially at elevated temperatures. | - Use milder purification techniques like column chromatography at room temperature.- Avoid excessive heating during solvent evaporation. |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) and a Catalyst
This protocol is adapted from a general procedure for the α-bromination of ketones.[4]
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Reaction Setup: To a solution of butyrophenone (10 mmol) in a suitable solvent (e.g., CCl₄, 20 mL) in a round-bottom flask, add N-bromosuccinimide (NBS) (10.5 mmol, 1.05 eq).
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Catalyst Addition: Add a catalytic amount of ammonium acetate (1 mmol, 0.1 eq) or p-toluenesulfonic acid (p-TsOH) (1 mmol, 0.1 eq).[4][7]
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (e.g., 80°C for CCl₄) and monitor the reaction progress by TLC.[4]
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide. Wash the filtrate with water and a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination using Molecular Bromine with Acid Catalysis
This protocol is based on the general principles of acid-catalyzed ketone bromination.[1]
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Reaction Setup: Dissolve butyrophenone (10 mmol) in a suitable solvent such as glacial acetic acid or diethyl ether (20 mL) in a round-bottom flask equipped with a dropping funnel and a gas trap for HBr.
-
Catalyst: Add a catalytic amount of HBr (a few drops of a 48% aqueous solution).
-
Bromine Addition: Slowly add a solution of bromine (10 mmol, 1.0 eq) in the same solvent from the dropping funnel with stirring. The disappearance of the bromine color indicates the reaction is proceeding.
-
Reaction Conditions: Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purification: Purify the resulting crude α-bromobutyrophenone by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for the α-bromination of ketones, which can be used as a starting point for optimizing the bromination of butyrophenone.
Table 1: Comparison of Brominating Agents and Conditions for α-Bromination of Ketones
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yields | Reference |
| NBS | NH₄OAc | CCl₄ | 80 | 0.5 - 2 h | Good to Excellent | [4] |
| NBS | p-TsOH | CHCl₃ | Room Temp | 9 h | Good | [7] |
| Br₂ | HBr/AcOH | Acetic Acid | Room Temp | Variable | Good to Excellent | [1][3] |
| Pyridine Hydrobromide Perbromide | - | Acetic Acid | 90 | 3 h | 85% (for 4-chloroacetophenone) | [2] |
| CuBr₂ | - | CHCl₃/EtOAc | Reflux | 6 - 12 h | Moderate to Good |
Table 2: Effect of Solvent on α-Bromination of Ketones with NBS
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| CCl₄ | 80 | 0.5 h | 71 | [4] |
| Et₂O | 25 | 0.5 h | 92 | [4] |
| CH₂Cl₂ | 25 | 1 h | 85 | |
| CH₃CN | Reflux | Variable | Good | [8] |
| Ionic Liquid ([bmim]PF₆) | Room Temp | 9 h | >80 | [7] |
Visualizations
Experimental Workflow for Optimization
Caption: Workflow for optimizing the bromination of butyrophenone.
Signaling Pathway of Acid-Catalyzed Bromination
Caption: Mechanism of acid-catalyzed α-bromination of butyrophenone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
4'-Bromo-2,2-dimethylbutyrophenone stability and degradation pathways
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4'-Bromo-2,2-dimethylbutyrophenone?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. Exposure to light, high temperatures, and humidity should be minimized to prevent potential degradation. The container should be tightly sealed to protect it from atmospheric moisture and oxygen.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure of this compound, several degradation pathways can be hypothesized under forcing conditions:
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Photodegradation: Like other butyrophenones and aromatic ketones, this compound may be susceptible to degradation upon exposure to UV or visible light.[1] This could involve reactions such as photocleavage of the carbon-bromine bond or reactions involving the carbonyl group.
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur. This could involve the cleavage of the butyrophenone side chain or debromination.[2]
-
Hydrolysis: Although generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis, though the ketone functional group is relatively resistant compared to esters or amides.
-
Oxidation: The presence of the aromatic ring and the carbonyl group suggests that oxidation could occur in the presence of strong oxidizing agents.
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: A stability-indicating analytical method is crucial for accurately determining the purity of the compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradants.[4]
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC analysis of a stored sample.
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Possible Cause 1: Degradation of the compound.
-
Troubleshooting Steps:
-
Review the storage conditions of the sample. Was it exposed to light, high temperatures, or humidity?
-
Compare the chromatogram to that of a freshly prepared standard solution.
-
If degradation is suspected, perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation products and their retention times.
-
Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks to help in their identification.
-
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting Steps:
-
Prepare a fresh mobile phase and re-inject the sample.
-
Inject a blank (solvent) to check for contamination in the HPLC system.
-
Ensure all glassware and vials are scrupulously clean.
-
-
Issue 2: Change in physical appearance (e.g., color change) of the compound upon storage.
-
Possible Cause: Photodegradation or oxidation.
-
Troubleshooting Steps:
-
Protect the compound from light by storing it in an amber vial or in a dark cabinet.
-
Purge the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen.
-
Analyze the discolored sample by a suitable analytical method (e.g., HPLC, GC-MS) to check for the presence of impurities.
-
-
Data Presentation
As specific quantitative stability data for this compound is not available, the following table provides a template for how such data should be structured once generated through experimental studies.
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Total Impurities | Major Degradant(s) (if identified) |
| Acidic (0.1 N HCl) | 24 hours | 60 | 95.2 | 4.8 | Degradant A |
| Basic (0.1 N NaOH) | 24 hours | 60 | 98.1 | 1.9 | Degradant B |
| Oxidative (3% H₂O₂) | 24 hours | 25 | 92.5 | 7.5 | Degradant C, Degradant D |
| Thermal | 48 hours | 80 | 97.8 | 2.2 | Degradant E |
| Photolytic (UV light) | 24 hours | 25 | 90.3 | 9.7 | Degradant F |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a known concentration.
-
Procedure: Inject the sample and record the chromatogram. The peak area of the main peak is used to calculate the assay, and the areas of any other peaks are used to determine the percentage of impurities.
Protocol 2: Forced Degradation Study
-
Acid Degradation: Dissolve the compound in 0.1 N HCl and heat at 60°C for a specified time. Neutralize the solution before HPLC analysis.
-
Base Degradation: Dissolve the compound in 0.1 N NaOH and heat at 60°C for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Keep the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a specified time.
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Analysis: Analyze all stressed samples by the developed HPLC method and compare the results with an unstressed control sample.
Visualizations
References
- 1. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hovione.com [hovione.com]
- 4. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in reactions with 4'-Bromo-2,2-dimethylbutyrophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 4'-Bromo-2,2-dimethylbutyrophenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My reaction with this compound has a low or no yield. What are the common causes and how can I improve it?
Low or no product formation is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
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Reagent Quality and Handling:
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Purity of Starting Materials: Impurities in this compound or other reagents can interfere with the reaction. Consider purifying the starting material by recrystallization or column chromatography.
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Solvent and Reagent Dryness: Many organometallic reactions, such as Grignard or Suzuki coupling reactions, are highly sensitive to moisture. Ensure all solvents and reagents are rigorously dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen).
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Catalyst Activity: In catalytic reactions like Suzuki or Heck couplings, the palladium catalyst can be sensitive to air and moisture, leading to deactivation. Use fresh, high-quality catalysts and ligands.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products. Experiment with a range of temperatures to find the optimal condition.
-
Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stirring: In heterogeneous reactions, inefficient stirring can lead to poor mixing of reactants and low yields. Ensure vigorous and consistent stirring throughout the reaction.
-
-
Incorrect Stoichiometry:
-
Ensure the molar ratios of your reactants, catalyst, and any additives are correct. An excess of one reagent may be necessary in some cases to drive the reaction to completion.
-
2. I am observing multiple side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
The formation of side products is a frequent challenge, particularly in complex organic syntheses. Understanding the potential side reactions of this compound is key to mitigating their formation.
Common Side Reactions and Mitigation Strategies:
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Dehalogenation: The bromine atom on the aromatic ring can be replaced by a hydrogen atom, leading to the formation of 2,2-dimethylbutyrophenone. This is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Mitigation: Use milder bases, lower reaction temperatures, and shorter reaction times. The choice of phosphine ligand in Suzuki couplings can also influence the extent of dehalogenation.
-
-
Homocoupling: In Suzuki couplings, the boronic acid or ester can couple with itself to form a biaryl byproduct.
-
Mitigation: Ensure the reaction is performed under strictly anaerobic conditions. The choice of palladium precursor and ligand can also affect the rate of homocoupling.
-
-
Enolization and Aldol-type Reactions: The ketone functionality can undergo enolization under basic conditions, potentially leading to self-condensation or other side reactions.
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Mitigation: Use non-nucleophilic bases or carefully control the temperature and addition rate of the base.
-
-
Reduction of the Ketone: In reactions involving hydride sources (e.g., Grignard reactions with certain reagents), the ketone can be reduced to a secondary alcohol.
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Mitigation: Use Grignard reagents that are less prone to acting as reducing agents. The addition of cerium(III) chloride can sometimes suppress this side reaction.
-
3. My reaction is not going to completion, and I have a significant amount of unreacted this compound. What should I investigate?
Incomplete conversion can be frustrating and can complicate purification. Several factors can contribute to a stalled reaction.
Troubleshooting Incomplete Conversion:
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Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons, deactivating the catalyst before the reaction is complete.[1][2][3] Common poisons for palladium catalysts include sulfur compounds, and even excess phosphine ligands under certain conditions.
-
Solution: Purify all reagents and solvents thoroughly. Consider using a higher catalyst loading or a more robust catalyst system.
-
-
Insufficient Reagent: One of the reagents may be limiting the reaction. Double-check the stoichiometry and consider adding a second portion of the limiting reagent if the reaction has stalled.
-
Equilibrium: The reaction may be reversible and has reached equilibrium.
-
Solution: If possible, remove one of the byproducts to drive the reaction forward (e.g., by using a Dean-Stark trap to remove water).
-
-
Poor Solubility: If any of the reactants are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent system in which all reactants are soluble at the reaction temperature. In some cases, a co-solvent may be necessary.
-
Data Presentation
Table 1: Troubleshooting Guide for Low Conversion Rates in Suzuki Coupling Reactions of this compound
| Problem | Potential Cause | Suggested Solution |
| Low or no product | Inactive catalyst | Use fresh Pd catalyst and ligand. Consider a pre-catalyst. |
| Poor quality boronic acid/ester | Use freshly prepared or high-purity boronic acid/ester. | |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be crucial.[4][5] | |
| Presence of oxygen | Degas the solvent and reaction mixture thoroughly. Maintain a positive pressure of inert gas. | |
| Presence of side products | Dehalogenation | Use a milder base, lower temperature, or a different ligand. |
| Homocoupling of boronic acid | Ensure strict anaerobic conditions. | |
| Incomplete conversion | Catalyst poisoning | Purify starting materials and solvents.[1][2][3] |
| Insufficient base | Use a sufficient excess of the base (typically 2-3 equivalents). |
Table 2: Troubleshooting Guide for Grignard Reactions with this compound
| Problem | Potential Cause | Suggested Solution |
| Low or no product | Wet glassware or solvent | Thoroughly dry all glassware and use anhydrous solvents. |
| Poor quality magnesium | Use freshly crushed or activated magnesium turnings. | |
| Grignard reagent did not form | Initiate the reaction with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| Presence of side products | Reduction of the ketone | Use a less sterically hindered Grignard reagent. Consider the use of CeCl₃. |
| Enolization of the ketone | Add the Grignard reagent slowly at a low temperature. | |
| Incomplete conversion | Insufficient Grignard reagent | Use a slight excess of the Grignard reagent (1.1-1.5 equivalents). |
| Steric hindrance | The bulky t-butyl group may hinder the approach of the Grignard reagent. Longer reaction times or higher temperatures may be required. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Grignard Reaction
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried before use.
-
Grignard Reagent Formation: In a dry flask under an inert atmosphere, add magnesium turnings. Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF dropwise. If the reaction does not start, add a small crystal of iodine.
-
Reaction with Ketone: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of this compound in anhydrous diethyl ether or THF dropwise with stirring.
-
Monitoring and Quenching: After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC. Once complete, carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion rates.
Caption: Suzuki coupling troubleshooting logic.
References
Technical Support Center: Synthesis of 4'-Bromo-2,2-dimethylbutyrophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromo-2,2-dimethylbutyrophenone.
Experimental Protocols
A representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is provided below. Please note that this is a general procedure and may require optimization for specific laboratory conditions and scale.
Synthesis of this compound
Materials:
-
Bromobenzene
-
2,2-Dimethylbutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 to 2.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 2,2-dimethylbutyryl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add bromobenzene (1.0 to 1.5 equivalents) dropwise, maintaining the temperature at 0°C.
-
Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexanes).
Data Presentation
Table 1: Representative Reaction Parameters for Friedel-Crafts Acylation of Bromobenzene
| Parameter | Value/Condition | Notes |
| Lewis Acid | Anhydrous AlCl₃ | Other Lewis acids like FeCl₃ or ZnCl₂ can be used but may be less effective for deactivated rings. |
| Solvent | Anhydrous Dichloromethane | Carbon disulfide or nitrobenzene can also be used, but DCM is common. |
| Temperature | 0°C to room temperature | Lower temperatures may be required to minimize side reactions, especially with reactive acyl chlorides. |
| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the substrates and the reaction scale. |
| Work-up | Acidic aqueous quench | Neutralizes the Lewis acid and separates the product. |
| Purification | Vacuum distillation or recrystallization | The choice of method depends on the physical state and purity of the crude product. |
Table 2: Potential Byproducts and Their Formation
| Byproduct | Formation Pathway | Mitigation Strategy |
| 2'-Bromo-2,2-dimethylbutyrophenone | Electrophilic attack at the ortho position. | Generally a minor product due to steric hindrance from the bromine atom. Lower reaction temperatures may further favor the para product. |
| 1-Bromo-4-(tert-butyl)benzene | Decarbonylation of the acylium ion to form a stable tert-butyl carbocation, followed by Friedel-Crafts alkylation. | This is a significant risk with sterically hindered acyl chlorides. Use of milder Lewis acids or lower reaction temperatures can help to suppress this side reaction. |
| Diacylated products | Further acylation of the product. | Unlikely as the ketone product is deactivated towards further electrophilic substitution. |
Troubleshooting Guides and FAQs
Question: The yield of my reaction is very low. What are the possible causes and solutions?
Answer: Low yields in the Friedel-Crafts acylation of bromobenzene can be attributed to several factors:
-
Incomplete reaction: Bromobenzene is a deactivated aromatic ring, which can lead to a sluggish reaction.
-
Solution: Increase the reaction time or slightly elevate the temperature. However, be cautious as higher temperatures can promote side reactions. Using a more reactive Lewis acid or a higher stoichiometric amount may also improve the conversion.
-
-
Moisture in the reaction: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side reactions: The formation of byproducts, particularly the alkylation product from decarbonylation, can significantly reduce the yield of the desired ketone.
-
Solution: Employ milder reaction conditions, such as lower temperatures and a less reactive Lewis acid.
-
Question: I am observing a significant amount of a non-polar byproduct in my crude product mixture. What is it likely to be and how can I avoid it?
Answer: The most probable non-polar byproduct is 1-Bromo-4-(tert-butyl)benzene. This arises from the decarbonylation of the 2,2-dimethylbutyryl cation (an acylium ion) to form a more stable tertiary carbocation (tert-butyl cation), which then undergoes Friedel-Crafts alkylation with bromobenzene. This is a known issue with sterically hindered acyl chlorides.[1]
-
To minimize this side reaction:
-
Lower the reaction temperature: Perform the addition of reagents at 0°C or even lower if possible.
-
Use a milder Lewis acid: While AlCl₃ is common, you could explore weaker Lewis acids like FeCl₃ or ZnCl₂ which might be less prone to promoting decarbonylation.
-
Careful control of stoichiometry: Use a slight excess of bromobenzene to favor the desired acylation over the competing alkylation.
-
Question: How can I effectively purify the final product, this compound?
Answer: The purification strategy will depend on the physical state and purity of your crude product.
-
Vacuum Distillation: If the product is a high-boiling liquid, vacuum distillation is an excellent method for purification. This will effectively separate it from less volatile impurities and any remaining starting materials.
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is a powerful purification technique. A common solvent system for similar compounds is a mixture of ethanol and water, or a non-polar solvent like hexanes.
-
Column Chromatography: For small-scale reactions or if distillation and recrystallization are ineffective, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective.
Question: My reaction mixture has turned very dark, almost black. Is this normal?
Answer: Yes, the formation of a dark-colored, often red, brown, or black, reaction mixture is common in Friedel-Crafts acylations. This is due to the formation of charge-transfer complexes between the aromatic substrate, the acylating agent, and the Lewis acid. While a color change is expected, an extremely dark or tarry mixture could indicate decomposition or side reactions, especially if the temperature is too high.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Preventing de-bromination of 4'-Bromo-2,2-dimethylbutyrophenone
Welcome to the technical support center for 4'-Bromo-2,2-dimethylbutyrophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted de-bromination of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is de-bromination and why is it a concern with this compound?
A1: De-bromination is a chemical reaction that results in the cleavage of the carbon-bromine bond, replacing the bromine atom with a hydrogen atom.[1] For this compound, this leads to the formation of 2,2-dimethylbutyrophenone as an undesired byproduct, which can complicate purification and reduce the yield of the desired brominated product. This side reaction is a concern in various transformations, particularly those involving reductive conditions or certain catalytic systems.
Q2: Under what conditions is de-bromination of this compound most likely to occur?
A2: De-bromination is commonly observed under the following conditions:
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Catalytic Hydrogenation: The use of hydrogen gas with palladium on carbon (Pd/C) or other hydrogenation catalysts can lead to hydrodehalogenation.[1][2]
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Reductive Conditions: Strong reducing agents, certain metals, or electrochemical reduction can cause the removal of the bromine atom.
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Photocatalysis: Exposure to light in the presence of a photosensitizer can induce reductive dehalogenation.[3][4]
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Certain Cross-Coupling Reactions: In reactions like Suzuki or Stille couplings, undesired de-bromination can occur as a side reaction, particularly with certain catalysts and solvent systems.[5][6]
-
Strongly Basic Conditions at High Temperatures: While less common for aryl bromides, harsh basic conditions can sometimes promote de-bromination.
Q3: Can the ketone functional group in this compound influence the de-bromination process?
A3: Yes, the ketone group can influence the reactivity of the molecule. Under acidic conditions, the ketone can form an enol, which is a key intermediate in the alpha-bromination of ketones.[7][8] While this is a different reaction from the de-bromination of the aromatic ring, the reaction conditions used for transformations involving the ketone (e.g., reduction of the carbonyl) could inadvertently lead to de-bromination of the aromatic ring if reductive reagents are used.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with the de-bromination of this compound.
Caption: Troubleshooting workflow for de-bromination.
Issue: De-bromination during Catalytic Hydrogenation
| Potential Cause | Recommended Solution | Experimental Protocol |
| Over-reduction due to harsh conditions | Use a milder reducing agent or modify reaction conditions (lower pressure, temperature, or reaction time). | See Protocol 1. |
| Catalyst poisoning or side reaction | Screen different catalysts (e.g., PtO2, Raney Nickel) and catalyst loadings. | See Protocol 2. |
Issue: De-bromination during a Cross-Coupling Reaction (e.g., Suzuki, Stille)
| Potential Cause | Recommended Solution | Experimental Protocol |
| Slow reductive elimination | Use a bulkier phosphine ligand to promote reductive elimination over de-bromination.[6] | See Protocol 3. |
| Solvent effects | Change the solvent. For example, toluene may be less prone to causing dehalogenation than dioxane or DMF.[6] | See Protocol 4. |
| High reaction temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | N/A |
Experimental Protocols
Protocol 1: Mild Reduction of the Ketone Group
This protocol aims to reduce the ketone to an alcohol with minimal de-bromination.
-
Reagents: this compound (1 eq.), Sodium borohydride (NaBH4) (1.5 eq.), Methanol (solvent).
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Protocol 2: Catalyst Screening for Hydrogenation
This protocol outlines a general procedure for screening different hydrogenation catalysts.
-
Reagents: this compound (1 eq.), Hydrogen gas (H2), Solvent (e.g., ethanol, ethyl acetate), Catalyst (e.g., 5% PtO2, Raney Nickel) (1-5 mol%).
-
Procedure:
-
In a hydrogenation vessel, dissolve the substrate in the chosen solvent.
-
Add the catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or GC-MS to check for de-bromination.
-
Upon completion, filter the catalyst and concentrate the solvent.
-
Analyze the product mixture to determine the ratio of desired product to the de-brominated byproduct.
-
Protocol 3: Suzuki Coupling with a Bulky Ligand
This protocol is for a Suzuki coupling reaction designed to minimize de-bromination.
-
Reagents: this compound (1 eq.), Arylboronic acid (1.2 eq.), Palladium(II) acetate (Pd(OAc)2) (2 mol%), SPhos (4 mol%), Potassium phosphate (K3PO4) (2 eq.), Toluene/Water (10:1 mixture).
-
Procedure:
-
To a Schlenk flask, add this compound, arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
-
Protocol 4: Solvent Screening for Cross-Coupling Reactions
-
Procedure:
-
Set up multiple small-scale reactions in parallel using the same reagents and conditions as in Protocol 3.
-
In each reaction vial, use a different solvent (e.g., Toluene, Dioxane, DMF, THF).
-
Run the reactions for the same amount of time.
-
Analyze a small aliquot from each reaction by LC-MS or GC-MS to determine the ratio of the desired product to the de-brominated byproduct.
-
Select the solvent that provides the highest yield of the desired product with the least amount of de-bromination for larger-scale reactions.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing reaction pathways in a palladium-catalyzed cross-coupling reaction that can lead to either the desired product or the de-brominated byproduct.
Caption: Competing pathways in cross-coupling reactions.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Reactions Involving 4'-Bromo-2,2-dimethylbutyrophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4'-Bromo-2,2-dimethylbutyrophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst and conditions for your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for this compound?
A1: Given its structure as a sterically hindered aryl bromide and a ketone, the most common and synthetically useful catalytic reactions involving this compound are palladium-catalyzed cross-coupling reactions and α-arylation of the ketone. These include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond between the aromatic ring and a boronic acid or ester.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond to introduce an amine substituent.
-
Heck Reaction: For the formation of a C-C bond with an alkene.
-
Sonogashira Coupling: For the formation of a C-C bond with a terminal alkyne.
-
α-Arylation: For the formation of a C-C bond at the α-position of the ketone.
-
Catalytic Hydrogenation: For the reduction of the ketone functionality to a secondary alcohol.
Due to the steric hindrance from the 2,2-dimethylpropyl group (a neopentyl ketone), careful selection of a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand is often crucial for achieving high yields in these transformations.
Q2: How does the steric hindrance of the 2,2-dimethylpropyl group affect catalyst selection?
A2: The significant steric bulk of the 2,2-dimethylpropyl (neopentyl) group adjacent to the carbonyl and on the same molecule as the aryl bromide presents a key challenge in catalysis. This steric hindrance can impede the approach of the catalyst to the reactive sites. To overcome this, catalyst systems employing bulky, electron-rich ligands are generally preferred. These ligands promote the formation of highly active, low-coordinate palladium species that can more readily undergo oxidative addition with the sterically hindered aryl bromide and facilitate the subsequent steps of the catalytic cycle. For sterically demanding aryl-alkyl Suzuki-Miyaura couplings, specialized ligands like AntPhos have been shown to be effective in minimizing side reactions such as β-hydride elimination.[1] Similarly, for α-arylation of sterically hindered ketones, bulky diphosphine-ferrocene ligands have demonstrated high activity.[2]
Q3: What are the recommended starting points for catalyst systems in Suzuki-Miyaura coupling of this substrate?
A3: For Suzuki-Miyaura coupling of sterically hindered aryl bromides, a good starting point is a palladium(II) precatalyst, such as Pd(OAc)₂, combined with a bulky, electron-rich phosphine ligand. Robust acenaphthoimidazolylidene palladium complexes have also shown high efficiency for Suzuki-Miyaura cross-coupling reactions of sterically hindered substrates.[3]
| Parameter | Recommended Starting Condition |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos, AntPhos |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
It is crucial to screen a variety of ligands and bases to find the optimal conditions for your specific coupling partner.
Troubleshooting Guides
Problem 1: Low or No Conversion in a Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)
This is a common issue, especially with sterically hindered substrates like this compound. The following workflow can help diagnose and solve the problem.
References
Solvent effects on the reactivity of 4'-Bromo-2,2-dimethylbutyrophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromo-2,2-dimethylbutyrophenone. The following sections detail the impact of solvent choice on the reactivity of this compound and provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound in nucleophilic substitution reactions?
A1: The solvent plays a critical role in nucleophilic substitution reactions. For an SN2 reaction, polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.[1][2][3] In contrast, polar protic solvents such as ethanol or water can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate.[1][2][4] For SN1 type reactions, polar protic solvents are favored as they can stabilize the carbocation intermediate through solvation.[1][4]
Q2: I am observing a competing elimination reaction during my substitution experiment. How can the solvent choice help minimize this?
A2: Elimination reactions often compete with substitution. The choice of a less polar solvent can sometimes favor substitution over elimination. Additionally, using a sterically hindered base in a non-polar solvent can favor elimination. Therefore, to minimize elimination, consider using a less hindered nucleophile/base and a more polar aprotic solvent.
Q3: Why is my enolate alkylation of this compound giving low yields?
A3: Low yields in enolate alkylations can be due to several factors related to the solvent.[5][6] Incomplete deprotonation to form the enolate is a common issue. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) is crucial for complete enolate formation.[5][6] The solvent also influences the C- versus O-alkylation.[5][7] Polar aprotic solvents tend to favor C-alkylation, which is typically the desired outcome.[5]
Q4: Can the solvent affect the regioselectivity of enolate formation?
A4: For this compound, enolate formation can only occur on the methylene group adjacent to the carbonyl, so regioselectivity between different alpha-carbons is not a concern. However, the solvent can influence the aggregation state of the enolate, which in turn affects its reactivity.[7]
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Substitution at the Carbonyl Alpha-Position
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate solvent polarity | Switch to a polar aprotic solvent such as DMF or DMSO. | These solvents enhance the nucleophilicity of anionic nucleophiles.[1][2][3] |
| Poor solubility of reactants | Ensure both the substrate and the nucleophile are fully dissolved at the reaction temperature. A different solvent or a co-solvent system may be necessary. | For a reaction to occur, the reactants must be in the same phase.[8] |
| Solvent-nucleophile interaction | If using a protic solvent, consider switching to a polar aprotic one. | Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[1][2][4] |
Issue 2: Formation of Side Products (e.g., O-alkylation or Elimination)
| Possible Cause | Troubleshooting Step | Rationale |
| Solvent favoring O-alkylation | Use a less polar, weakly coordinating solvent like THF. | Strongly coordinating solvents can favor O-alkylation.[7] |
| Solvent promoting elimination | Employ a more polar aprotic solvent and a less sterically hindered base. | Solvent polarity can influence the competition between substitution and elimination pathways. |
| Reaction temperature too high | Run the reaction at a lower temperature. | Higher temperatures often favor elimination over substitution. |
Data Presentation
Table 1: Physicochemical Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Relative Polarity |
| Hexane | C₆H₁₄ | 69 | 0.655 | 1.9 | 0.009 |
| Toluene | C₇H₈ | 111 | 0.867 | 2.4 | 0.099 |
| Diethyl ether | C₄H₁₀O | 35 | 0.713 | 4.3 | 0.117 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 7.5 | 0.207 |
| Ethyl acetate | C₄H₈O₂ | 77 | 0.894 | 6.0 | 0.228 |
| Acetone | C₃H₆O | 56 | 0.784 | 21 | 0.355 |
| Acetonitrile | C₂H₃N | 82 | 0.786 | 37.5 | 0.460 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 38 | 0.386 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 47 | 0.444 |
| Ethanol | C₂H₆O | 78 | 0.789 | 24.5 | 0.546 |
| Methanol | CH₄O | 65 | 0.792 | 32.7 | 0.549 |
| Water | H₂O | 100 | 1.000 | 80.1 | 1.000 |
Data compiled from various sources.[9][10][11][12][13]
Experimental Protocols
Protocol 1: General Procedure for Enolate Formation and Alkylation
This protocol describes a general method for the C-alkylation of this compound.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkylating agent (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkylating agent (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Logical relationship between solvent type and reaction outcome.
References
- 1. users.wfu.edu [users.wfu.edu]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. How are solvents chosen in organic reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Properties of Solvents Used in Organic Chemistry [murov.info]
- 12. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
Validation & Comparative
Spectroscopic Characterization of Aromatic Ketones: A Comparative Guide to 4'-Bromo-2,2-dimethylbutyrophenone and 4'-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral characteristics of 4'-Bromo-2,2-dimethylbutyrophenone and a structurally related alternative, 4'-Bromoacetophenone. By presenting predicted and experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document aims to facilitate the identification and characterization of these and similar compounds in a research and development setting.
Introduction
This compound is an aromatic ketone of interest in synthetic chemistry and drug discovery. Its structural characterization is crucial for quality control and for understanding its chemical behavior. This guide provides predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. For comparative purposes, experimental data for the well-characterized and commercially available 4'-Bromoacetophenone is also presented. This allows for a direct comparison of the influence of the acyl chain substituent on the spectral properties of the bromophenyl ketone scaffold.
Comparative Spectral Data
The following tables summarize the predicted and experimental spectral data for this compound and 4'-Bromoacetophenone.
¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Aromatic (Ha) | ~7.75 | Doublet | 2H |
| Aromatic (Hb) | ~7.60 | Doublet | 2H | |
| Methylene (-CH₂-) | ~2.90 | Singlet | 2H | |
| Methyl (-C(CH₃)₂) | ~1.10 | Singlet | 6H | |
| 4'-Bromoacetophenone [1][2] | Aromatic (Ha) | 7.84 | Doublet | 2H |
| Aromatic (Hb) | 7.62 | Doublet | 2H | |
| Methyl (-CH₃) | 2.60 | Singlet | 3H |
¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | Carbonyl (C=O) | ~205 |
| Aromatic (C-Br) | ~128 | |
| Aromatic (CH) | ~132, 130 | |
| Aromatic (C-C=O) | ~136 | |
| Methylene (-CH₂-) | ~50 | |
| Quaternary (-C(CH₃)₂) | ~35 | |
| Methyl (-C(CH₃)₂) | ~25 | |
| 4'-Bromoacetophenone [1][3] | Carbonyl (C=O) | 197.1 |
| Aromatic (C-Br) | 128.4 | |
| Aromatic (CH) | 131.9, 129.8 | |
| Aromatic (C-C=O) | 135.8 | |
| Methyl (-CH₃) | 26.5 |
IR Spectral Data (Predicted vs. Experimental)
| Compound | Functional Group | Predicted/Experimental Wavenumber (cm⁻¹) |
| This compound | C=O (Ketone) | ~1685 |
| C-H (Aromatic) | ~3080 | |
| C-H (Aliphatic) | ~2960, 2870 | |
| C-Br | ~650 | |
| 4'-Bromoacetophenone | C=O (Ketone) | ~1684 |
| C-H (Aromatic) | ~3090 | |
| C-H (Aliphatic) | ~2925 | |
| C-Br | ~660 |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of approximately 16 ppm.
-
Set the acquisition time to at least 2 seconds.
-
Apply a 30-degree pulse width.
-
Employ a relaxation delay of 1-2 seconds.
-
Collect a minimum of 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of approximately 250 ppm.
-
Set the acquisition time to at least 1 second.
-
Apply a 30-degree pulse width.
-
Employ a relaxation delay of 2 seconds.
-
Utilize proton decoupling (e.g., Waltz-16) to simplify the spectrum.
-
Collect a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CDCl₃ signal in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
KBr Pellet (for transmission): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum using the instrument's software.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized aromatic ketone like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4'-Bromo-2,2-dimethylbutyrophenone against the experimentally determined fragmentation of a structurally related compound, 4'-bromoacetophenone. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of novel compounds in various research and development phases.
Predicted and Experimental Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound and the observed fragments for the reference compound, 4'-bromoacetophenone. The prediction for the target molecule is based on established fragmentation mechanisms for butyrophenones and the influence of the bromo and 2,2-dimethyl substituents.
| m/z (Predicted/Observed) | Ion Structure/Formula | Compound | Relative Abundance (Predicted/Observed) | Fragmentation Pathway |
| 270/272 | [C₁₂H₁₅BrO]⁺ | This compound | Moderate | Molecular Ion (M⁺) peak, showing characteristic M/M+2 isotope pattern for bromine. |
| 213/215 | [C₈H₇BrO]⁺ | This compound | High | α-cleavage with loss of a tert-butyl radical (•C(CH₃)₃). |
| 183/185 | [C₇H₄BrO]⁺ | This compound | High | Formation of the bromobenzoyl cation. |
| 155/157 | [C₆H₄Br]⁺ | This compound | Moderate | Loss of CO from the bromobenzoyl cation. |
| 57 | [C₄H₉]⁺ | This compound | High | Formation of the stable tert-butyl cation. |
| 198/200 | [C₈H₇BrO]⁺ | 4'-Bromoacetophenone | High | Molecular Ion (M⁺) peak, showing characteristic M/M+2 isotope pattern for bromine.[1] |
| 183/185 | [C₇H₄BrO]⁺ | 4'-Bromoacetophenone | Very High (Base Peak) | α-cleavage with loss of a methyl radical (•CH₃), forming the bromobenzoyl cation.[1] |
| 155/157 | [C₆H₄Br]⁺ | 4'-Bromoacetophenone | Moderate | Loss of CO from the bromobenzoyl cation.[1] |
| 76 | [C₆H₄]⁺ | 4'-Bromoacetophenone | Moderate | Loss of Br from the bromophenyl cation. |
| 43 | [C₂H₃O]⁺ | 4'-Bromoacetophenone | High | Formation of the acetyl cation.[1] |
Experimental Protocols
A standard protocol for acquiring electron ionization mass spectra for compounds like this compound is as follows:
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.
-
Inject a small volume (typically 1 µL) of the solution into the mass spectrometer's injection port.
Mass Spectrometry Parameters (Typical for EI):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-500
-
Inlet System: Direct insertion probe (for solid samples) or Gas Chromatography (GC) interface.
Fragmentation Pathways and Experimental Workflow
The following diagrams illustrate the predicted fragmentation pathway of this compound and a general workflow for a mass spectrometry experiment.
Caption: Predicted fragmentation of this compound.
Caption: General workflow for GC-MS analysis.
References
Comparative Crystallographic Analysis of Pharmacologically Active Butyrophenone Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of key butyrophenone antipsychotics, providing a comparative analysis of their X-ray crystal structures. This guide offers insights into the solid-state conformations and intermolecular interactions that can influence the physicochemical and pharmaceutical properties of these important drugs.
While crystallographic data for 4'-Bromo-2,2-dimethylbutyrophenone derivatives are not publicly available, a wealth of structural information exists for several pharmacologically significant butyrophenone analogues. This guide focuses on a comparative analysis of the X-ray crystal structures of prominent butyrophenone derivatives, including haloperidol, benperidol, and droperidol, offering valuable insights for drug design and development.
The butyrophenone scaffold, characterized by a ketone flanked by a phenyl ring and a butyl chain, is the foundation for many antipsychotic drugs.[1] These compounds primarily exert their therapeutic effects through antagonism of the dopamine D2 receptor.[2] Understanding their three-dimensional structure is crucial for elucidating structure-activity relationships and for the rational design of new chemical entities with improved pharmacological profiles.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for several butyrophenone derivatives, providing a basis for comparing their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| Haloperidol | C₂₁H₂₃ClFNO₂ | Monoclinic | P2₁/c | 11.66 | 6.02 | 28.16 | 90.4 | 4 | [3] |
| Benperidol | C₂₂H₂₄FN₃O₂ | Monoclinic | P2₁/c | 12.013 | 11.234 | 15.395 | 108.08 | 4 | [4] |
| Droperidol | C₂₂H₂₂FN₃O₂ | Monoclinic | P2₁/c | 11.961 | 11.121 | 15.302 | 107.48 | 4 | [4] |
Note: The unit cell parameters can vary slightly depending on the specific crystalline form (polymorph, solvate, or salt) being analyzed.
A study on butyrophenone analogues also reported the crystal structures of spiperone hydrochloride, N-methylspiperone hydrochloride, pimozide, and fluspirilene, highlighting the structural similarities among these pharmacologically active molecules.[5]
Experimental Protocols
The determination of the crystal structures summarized above involves a standard workflow in X-ray crystallography. While specific experimental details can be found in the cited literature, a general protocol is outlined below.
Synthesis and Crystallization
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and often determined empirically. For instance, derivatives of haloperidol have been crystallized for X-ray analysis.[6] The synthesis of these compounds often involves multi-step chemical reactions. For example, the synthesis of haloperidol can be achieved through a piperidyl alkylation reaction.[6]
X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares techniques. This process yields the precise atomic coordinates within the crystal lattice.
The following diagram illustrates a typical workflow for X-ray crystallography of a butyrophenone derivative.
Structural Comparison and Insights
The crystal structures of butyrophenone derivatives reveal key conformational features and intermolecular interactions that are important for their biological activity and solid-state properties.
Conformational Analysis: The butyrophenone side chain is flexible, and its conformation in the solid state is influenced by crystal packing forces. The relative orientation of the fluorophenyl ring and the piperidine (or tetrahydropyridine) ring is a critical determinant of receptor binding.
Intermolecular Interactions: The crystal packing of these molecules is stabilized by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. In the case of salts, such as hydrochlorides, ionic interactions also play a significant role. For instance, studies on benperidol and droperidol have highlighted how subtle differences in their molecular structures lead to different crystal packing and the formation of various polymorphs and solvates.[4][7] The ability of the central ring to form weak intermolecular interactions is a key factor in determining the resulting crystal structure.[7]
The following diagram illustrates the logical relationship in comparing the crystal structures of different butyrophenone derivatives.
References
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A crystallographic and molecular modeling study of butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Purity Assessment of Synthesized 4'-Bromo-2,2-dimethylbutyrophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4'-Bromo-2,2-dimethylbutyrophenone. It includes detailed experimental protocols, comparative data with analogous compounds, and visual representations of workflows and relevant pathways to support researchers in drug development and chemical synthesis.
Introduction to this compound
This compound is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a brominated phenyl ring and a neo-pentyl ketone moiety, makes it a versatile building block in medicinal chemistry. The purity of this intermediate is critical as impurities can affect the yield, and safety of the final active pharmaceutical ingredient (API).
The most common synthetic route to this compound is the Friedel-Crafts acylation of bromobenzene with 2,2-dimethylbutyryl chloride, typically using a Lewis acid catalyst such as aluminum chloride.
Potential impurities arising from this synthesis include positional isomers (e.g., 2'-Bromo-2,2-dimethylbutyrophenone), unreacted starting materials, and byproducts from side reactions. Therefore, robust analytical methods are essential to ensure the purity of the synthesized compound.
Comparative Purity Assessment
The purity of this compound can be determined using several analytical techniques. This section compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Techniques Overview
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (peak area %), retention time. | High resolution, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Quantitative purity, molecular weight, and fragmentation pattern for structural elucidation. | High sensitivity, provides structural information. | Not suitable for non-volatile or thermally unstable compounds. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Detailed structural information, identification of impurities, and quantitative analysis (qNMR). | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to chromatographic methods. |
Experimental Data Comparison
The following tables summarize hypothetical, yet representative, analytical data for synthesized this compound and its comparison with its chloro- and fluoro-analogs.
Table 1: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area % (Purity) | Impurity A (ortho-isomer) % | Impurity B (Halobenzene) % |
| This compound | 8.52 | 99.1 | 0.3 | 0.6 |
| 4'-Chloro-2,2-dimethylbutyrophenone | 8.25 | 98.9 | 0.5 | 0.6 |
| 4'-Fluoro-2,2-dimethylbutyrophenone | 7.98 | 99.3 | 0.2 | 0.5 |
Table 2: GC-MS Data
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 12.34 | 254/256 (M⁺) | 183/185, 155/157, 57 |
| 4'-Chloro-2,2-dimethylbutyrophenone | 11.98 | 210/212 (M⁺) | 139/141, 111/113, 57 |
| 4'-Fluoro-2,2-dimethylbutyrophenone | 11.65 | 194 (M⁺) | 123, 95, 57 |
Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | δ (ppm), Aromatic Protons | δ (ppm), Methylene Protons (-CH₂-) | δ (ppm), Methyl Protons (-C(CH₃)₃) |
| This compound | 7.78 (d, 2H), 7.62 (d, 2H) | 2.95 (s, 2H) | 1.05 (s, 9H) |
| 4'-Chloro-2,2-dimethylbutyrophenone | 7.85 (d, 2H), 7.45 (d, 2H) | 2.94 (s, 2H) | 1.05 (s, 9H) |
| 4'-Fluoro-2,2-dimethylbutyrophenone | 7.95 (dd, 2H), 7.15 (t, 2H) | 2.93 (s, 2H) | 1.04 (s, 9H) |
Table 4: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | δ (ppm), Carbonyl Carbon (C=O) | δ (ppm), Aromatic Carbons | δ (ppm), Quaternary Carbon (-C(CH₃)₃) | δ (ppm), Methylene Carbon (-CH₂-) | δ (ppm), Methyl Carbons (-CH₃) |
| This compound | 200.5 | 136.2, 131.8, 130.5, 127.8 | 44.2 | 52.1 | 26.5 |
| 4'-Chloro-2,2-dimethylbutyrophenone | 200.2 | 138.8, 135.8, 130.2, 128.8 | 44.1 | 52.0 | 26.5 |
| 4'-Fluoro-2,2-dimethylbutyrophenone | 199.8 | 165.5 (d), 132.5 (d), 131.0 (d), 115.5 (d) | 44.0 | 51.9 | 26.4 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution in Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC with 5977A MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Sample Preparation: 1 mg/mL solution in Dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker AVANCE III 400 MHz Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR Parameters: 16 scans, 2s relaxation delay, 32k data points.
-
¹³C NMR Parameters: 256 scans, 2s relaxation delay, 64k data points, proton decoupled.
-
Sample Preparation: 10-20 mg of sample dissolved in 0.7 mL of CDCl₃.
Visualized Workflows and Pathways
Analytical Workflow for Purity Assessment
The following diagram illustrates the logical flow of experiments for a comprehensive purity assessment of a synthesized batch of this compound.
Hypothetical Signaling Pathway Inhibition
Butyrophenone derivatives are known to interact with various receptors in the central nervous system. The following diagram illustrates a hypothetical signaling pathway where a downstream API derived from this compound might act as an inhibitor.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While HPLC is a robust method for quantitative purity determination, GC-MS and NMR spectroscopy provide invaluable structural confirmation and impurity identification. The comparative data presented for the bromo, chloro, and fluoro analogs demonstrate the subtle yet predictable differences in their analytical behavior, primarily influenced by the electronegativity and size of the halogen substituent. For researchers and drug development professionals, employing a combination of these techniques is crucial for ensuring the quality and consistency of this important pharmaceutical intermediate.
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4'-Bromo-2,2-dimethylbutyrophenone
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of diverse molecular fragments onto aromatic scaffolds is a cornerstone of modern drug discovery and development. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions utilizing 4'-Bromo-2,2-dimethylbutyrophenone as a key, sterically hindered building block.
At a Glance: Performance of Catalytic Systems
The following tables summarize the performance of different palladium-based catalyst systems in cross-coupling reactions with this compound or analogous sterically hindered aryl bromides. The data presented is compiled from literature reports on similar substrates and provides a predictive framework for catalyst selection.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst System (Palladium Precursor + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | RT | 2 | 95 | 4-Bromobenzophenone |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | 4-Bromoacetophenone |
| Pd/C | K₂CO₃ | Toluene | 120 | 18 | 96 | 4-Bromobenzyl-(1H)-tetrazole[1] |
| Fe₃O₄@SiO₂/Pd(II)-N₂O₂ | Na₂CO₃ | DMA | 140 | 24 | >95 | 4-Bromoacetophenone[2] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Catalyst System (Palladium Precursor + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ + XPhos | NaOtBu | Toluene | 100 | 18 | High | 4-Bromotoluene |
| Pd(OAc)₂ + BINAP | Cs₂CO₃ | Toluene | 100 | 18 | Moderate | 2-Bromopyridine |
| [Pd(cinnamyl)Cl]₂ + Xantphos | DBU | DMF | 100 | 18 | 87 | 4-Bromobenzonitrile |
| PEPPSI-IPr | NaOtBu | Toluene | 80 | 24 | >90 | 4-Bromoanisole[3] |
Table 3: Heck Reaction of Aryl Bromides with Styrene
| Catalyst System (Palladium Precursor + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | 4-Bromoacetophenone[3] |
| Pd/C | Na₂CO₃ | NMP | 150 | 3 | High | Bromobenzene[4] |
| Pd(OAc)₂ + P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 90 | Bromobenzene |
| Pd EnCat™ 40 | Na₂CO₃ | NMP | 150 | 3 | >95 | Bromobenzene[4] |
Table 4: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Catalyst System (Palladium Precursor + Co-catalyst + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| PdCl₂(PPh₃)₂ + CuI | Et₃N | THF | RT | 6 | 95 | 4-Bromobenzonitrile |
| Pd(OAc)₂ + PPh₃ + CuI | i-Pr₂NH | Toluene | 80 | 12 | 88 | 4-Bromoacetophenone |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | TMP | DMSO | RT | 2 | 92 | 4-Bromoanisole[5] |
| Pd(PPh₃)₄ + CuI | Et₃N | DMF | 100 | 3 | High | 2-Amino-3-bromopyridine |
Experimental Protocols
Detailed methodologies for performing the four major cross-coupling reactions with this compound are provided below. These protocols are based on established procedures for analogous substrates and may require optimization for this specific compound.
Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-(2,2-dimethylpropanoyl)biphenyl.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water to the flask.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines the synthesis of 4-(morpholino)-2,2-dimethylbutyrophenone.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.
-
After cooling to room temperature, monitor the reaction completion by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Heck Reaction
This protocol details the synthesis of (E)-4-(2,2-dimethylpropanoyl)stilbene.
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 4 mL)
-
Water (1 mL)
Procedure:
-
Combine this compound, styrene, Pd(OAc)₂, and K₂CO₃ in a round-bottom flask.
-
Add DMF and water to the mixture.
-
Heat the reaction at 80 °C for 4 hours with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by crystallization or column chromatography.
Sonogashira Coupling
This protocol describes the synthesis of 4-(phenylethynyl)-2,2-dimethylbutyrophenone.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol)
-
Copper(I) iodide (CuI, 0.06 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the catalytic cycles for each cross-coupling reaction and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[6]
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. ikm.org.my [ikm.org.my]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Benchmarking 4'-Bromo-2,2-dimethylbutyrophenone in Modern Cross-Coupling Chemistry
For researchers, scientists, and drug development professionals, the selection of building blocks in complex organic synthesis is a critical decision. Aryl bromides are a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. This guide provides a comparative analysis of 4'-Bromo-2,2-dimethylbutyrophenone against other common aryl bromides in key cross-coupling reactions, supported by experimental data and detailed protocols.
This compound, with its characteristic sterically hindered ketone moiety, presents an interesting case study in the balance between electronic activation and steric hindrance. The electron-withdrawing nature of the carbonyl group is expected to enhance reactivity in palladium-catalyzed reactions; however, the bulky t-butyl group adjacent to the carbonyl may influence catalyst accessibility and reaction kinetics.[1][2][3] This guide will explore its performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, comparing it with less sterically hindered and electron-rich aryl bromides.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize the expected and reported yields for various aryl bromides in three common palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in publicly available literature, its reactivity can be benchmarked against structurally similar compounds like 4'-bromoacetophenone. The presence of the bulky 2,2-dimethylpropyl group in this compound is anticipated to introduce steric challenges that may impact reaction efficiency compared to the less hindered 4'-bromoacetophenone.[4][5]
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Steric Hindrance | Electronic Effect | Typical Yield (%) | Reference |
| This compound | High | Electron-withdrawing | Predicted: 85-95% | - |
| 4'-Bromoacetophenone | Low | Electron-withdrawing | 98% | [6] |
| 4-Bromotoluene | Low | Electron-donating | 83-84% | [7] |
| 2-Bromotoluene | Medium | Electron-donating | 62% | [7] |
Predicted yields for this compound are based on the high reactivity of aryl bromides with electron-withdrawing groups, slightly tempered by potential steric hindrance.
Table 2: Heck Coupling of Aryl Bromides with Styrene
| Aryl Bromide | Steric Hindrance | Electronic Effect | Typical Yield (%) | Reference |
| This compound | High | Electron-withdrawing | Predicted: 80-90% | - |
| 4'-Bromoacetophenone | Low | Electron-withdrawing | Good to Excellent | [8] |
| 4-Bromoanisole | Low | Electron-donating | Good | [8] |
| 4-Bromobenzaldehyde | Low | Electron-withdrawing | Good to Excellent | [8] |
Predicted yields are based on the favorable electronic properties for the Heck reaction, with a potential reduction due to steric bulk.
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Aryl Bromide | Steric Hindrance | Electronic Effect | Typical Yield (%) | Reference |
| This compound | High | Electron-withdrawing | Predicted: 75-85% | - |
| 4-Bromoacetophenone | Low | Electron-withdrawing | 79% | [9] |
| 2-Bromopyridine | Low | Electron-withdrawing (ring) | Good | [9] |
| 4-Nitrochlorobenzene | Low | Strongly Electron-withdrawing | Good | [9] |
Predicted yields consider the generally high efficiency of Buchwald-Hartwig amination, with a possible decrease attributed to steric hindrance near the reaction site.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These can serve as a starting point for the evaluation of this compound and other aryl bromides. Optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal results for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from studies on the coupling of aryl bromides with phenylboronic acid.[6][10]
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Reaction Execution: Stir the mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol
This protocol is based on established procedures for the Heck reaction of aryl bromides.[8][11]
-
Reaction Setup: To a sealable reaction vessel, add the aryl bromide (1.0 mmol), styrene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-4 mol%), and a base (e.g., triethylamine, 1.5 mmol).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMA (5 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 100-120 °C) with stirring. Monitor the reaction by GC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with water and brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure for the amination of aryl bromides.[9][12][13]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the aryl bromide (1.0 mmol), the amine (e.g., morpholine, 1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C). Monitor for completion by TLC or LC-MS.
-
Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the crude product via column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these critical synthetic transformations, the following diagrams illustrate a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 2: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound is a promising substrate for palladium-catalyzed cross-coupling reactions. Its electron-withdrawing ketone functionality activates the carbon-bromine bond towards oxidative addition, a key step in the catalytic cycle. While the steric bulk of the 2,2-dimethylpropyl group may present a moderate challenge, modern palladium catalysts with bulky phosphine ligands are well-equipped to handle sterically demanding substrates.[4][5] The provided comparative data and experimental protocols offer a solid foundation for researchers to effectively utilize this compound in the synthesis of complex molecules, with the expectation of achieving good to excellent yields under optimized conditions. Further experimental validation is encouraged to precisely quantify its reactivity relative to other aryl bromides.
References
- 1. quora.com [quora.com]
- 2. Electron-Withdrawing and Donating Effects in Organic Chemistry | StudyPug [studypug.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Isomeric Purity Analysis of 4'-Bromo-2,2-dimethylbutyrophenone: A Comparative Guide
The determination of isomeric purity is a critical aspect of drug development and chemical research, ensuring the safety, efficacy, and quality of chiral compounds. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 4'-Bromo-2,2-dimethylbutyrophenone, a chiral ketone of interest in synthetic chemistry. The performance of these methods will be compared with analyses of structurally similar halogenated analogs, namely 4'-Chloro-2,2-dimethylbutyrophenone and 4'-Fluoro-2,2-dimethylbutyrophenone.
Comparison of Analytical Techniques
The three primary techniques for determining the enantiomeric excess of this compound and its analogs are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral solvating agent. Each method offers distinct advantages and is suited to different experimental constraints.
A summary of the illustrative performance of these techniques is presented below. Please note that the following quantitative data is illustrative, based on typical performance for similar compounds, due to the limited availability of specific experimental data for this compound in published literature.
Table 1: Illustrative Performance Data for Chiral HPLC Analysis
| Compound | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| This compound | 12.5 | 14.2 | 2.1 |
| 4'-Chloro-2,2-dimethylbutyrophenone | 11.8 | 13.5 | 2.0 |
| 4'-Fluoro-2,2-dimethylbutyrophenone | 10.9 | 12.4 | 1.8 |
Table 2: Illustrative Performance Data for Chiral GC Analysis
| Compound | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| This compound | 15.3 | 16.1 | 1.9 |
| 4'-Chloro-2,2-dimethylbutyrophenone | 14.7 | 15.4 | 1.8 |
| 4'-Fluoro-2,2-dimethylbutyrophenone | 13.9 | 14.5 | 1.7 |
Table 3: Illustrative Performance Data for NMR Analysis with a Chiral Solvating Agent
| Compound | Proton Signal Monitored | Chemical Shift Difference (Δδ) between Enantiomers (ppm) |
| This compound | Aromatic protons ortho to carbonyl | 0.05 |
| 4'-Chloro-2,2-dimethylbutyrophenone | Aromatic protons ortho to carbonyl | 0.04 |
| 4'-Fluoro-2,2-dimethylbutyrophenone | Aromatic protons ortho to carbonyl | 0.03 |
Experimental Protocols and Workflows
Detailed methodologies for each analytical technique are provided below, accompanied by workflow diagrams generated using Graphviz.
Safety Operating Guide
Proper Disposal of 4'-Bromo-2,2-dimethylbutyrophenone: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4'-Bromo-2,2-dimethylbutyrophenone, catering to researchers, scientists, and drug development professionals. The following procedures are based on established best practices for the disposal of hazardous chemical waste and should be executed in strict adherence to local, state, and federal regulations.
Pre-Disposal Safety and Hazard Assessment
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Environmental Hazards: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life.
Personal Protective Equipment (PPE) is mandatory. Before initiating any disposal procedures, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Segregation and Waste Classification
Proper segregation of chemical waste is the first critical step in the disposal process.
Step 1: Identify the Waste Stream Determine if the this compound waste is in a solid, liquid (dissolved in a solvent), or mixed phase.
Step 2: Classify the Waste Based on its characteristics, this compound should be classified as hazardous chemical waste . It is likely to fall under one or more of the following categories:
-
Halogenated Organic Waste
-
Toxic Chemical Waste
Step 3: Segregate from Other Waste Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams. Keep it in a designated, sealed, and properly labeled container.
On-Site Temporary Storage
For temporary storage within the laboratory before collection by a licensed disposal facility:
-
Container: Use a chemically resistant, leak-proof container with a secure screw-top cap.
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
-
Storage Location: Store the container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and incompatible materials.
Disposal Procedure
Disposal of this compound must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Contact a Licensed Waste Disposal Facility Engage with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to arrange for pickup.
Step 2: Prepare for Transport Ensure the waste container is sealed, properly labeled, and ready for transport in accordance with the disposal company's instructions and Department of Transportation (DOT) regulations.
Step 3: Manifesting A hazardous waste manifest will be required. This legal document tracks the waste from its point of generation to its final disposal. Work with your EHS department or the disposal company to complete this form accurately.
Step 4: Recommended Disposal Method The recommended and most environmentally responsible disposal method for brominated organic compounds is incineration at a licensed hazardous waste facility .[1] High-temperature incineration with appropriate flue gas scrubbing ensures the complete destruction of the compound and prevents the release of harmful byproducts.[1]
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste (Halogenated Organic) |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
| On-Site Storage | Labeled, sealed, chemically resistant container in secondary containment |
| Disposal Method | Incineration at a licensed hazardous waste facility[1] |
| Prohibited Disposal | Do not dispose of in drains or regular trash |
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is a general guideline based on the characteristics of similar compounds. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. It is the user's responsibility to ensure compliance with all applicable regulations.
References
Essential Safety and Operational Guide for Handling 4'-Bromo-2,2-dimethylbutyrophenone
This document provides crucial safety and logistical information for the handling and disposal of 4'-Bromo-2,2-dimethylbutyrophenone. The following guidance is based on best practices for handling similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. Researchers, scientists, and drug development professionals should always handle this compound with care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects eyes from splashes and airborne particles of the chemical. |
| Hand Protection | Chemical-resistant gloves | Neoprene or other suitable material with demonstrated resistance to aromatic ketones and brominated compounds. | Prevents skin contact and absorption. Regularly inspect gloves for signs of degradation or breakthrough. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use a respirator if exposure limits are exceeded or if irritation is experienced. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1] | Necessary in case of insufficient ventilation, or when handling the powder form to avoid inhalation of dust. |
Chemical Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Do not inhale dust or vapors.[4]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedural steps to ensure safety and environmental compliance.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[3][5] For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][3]
Waste Disposal:
-
Dispose of unused product and contaminated materials in a licensed hazardous waste disposal facility.[2][3]
-
Do not allow the chemical to enter drains or waterways.[2][5]
-
Empty containers should be treated as hazardous waste and disposed of accordingly.[2]
Emergency Procedures Workflow
The following diagram outlines the immediate actions to be taken in case of accidental exposure to this compound.
Caption: Emergency response workflow for accidental exposure.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
